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Core Science & Biosynthesis

Foundational

Chemical structure and properties of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

This guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This compound is a high-value chiral building block used...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This compound is a high-value chiral building block used extensively in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors (e.g., mTOR, PI3K) and G-protein coupled receptor (GPCR) ligands.

Chemical Identity & Stereochemistry

This molecule is a Cbz-protected chiral morpholine derivative. It features a morpholine ring with a primary aminomethyl group at the C2 position and a benzyloxycarbonyl (Cbz) protecting group at the N4 position. The (R)-configuration at C2 is critical for defining the 3D vector of the primary amine, which often dictates binding affinity in enzyme pockets.

Property Data
IUPAC Name Benzyl (2R)-2-(aminomethyl)morpholine-4-carboxylate
Common Name (R)-N-Cbz-2-aminomethylmorpholine
CAS Number 1260609-98-0 (Generic/Racemate ref); (S)-isomer: 1881275-91-7
Molecular Formula

Molecular Weight 250.29 g/mol
Chirality (R)-Enantiomer (C2 center)
SMILES NC[C@@H]1CN(CCO1)C(=O)OCC2=CC=CC=C2
Structural Analysis
  • Morpholine Core: Provides a solubility-enhancing, metabolic "handle" often used to optimize pharmacokinetic (PK) profiles in CNS and oncology drugs.

  • C2-Aminomethyl: A primary amine (

    
    ) that serves as a nucleophilic attachment point for scaffolds (e.g., pyrimidines, quinolines).
    
  • N4-Cbz Group: A carbamate protecting group that masks the secondary amine, preventing side reactions during functionalization of the primary amine. It is orthogonal to Boc and Fmoc groups, removable via hydrogenolysis (

    
    ).
    

Physicochemical Properties

The following data represents predicted and experimental values for the class of Cbz-protected aminomethyl morpholines.

Parameter Value / Description Significance
Physical State Viscous Oil or Low-Melting SolidHandling requires weighing of viscous liquids; may crystallize upon cooling.
Boiling Point ~420°C (Predicted at 760 mmHg)High boiling point due to H-bonding and molecular weight.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.Compatible with standard organic synthesis solvents.
pKa (Amine) ~9.2 (Primary Amine)Basic; exists as a cation at physiological pH unless coupled.
pKa (Carbamate) NeutralThe N4 nitrogen is non-basic due to delocalization into the carbonyl.
LogP ~1.3 – 1.8Moderately lipophilic due to the benzyl group; suitable for cell permeability.

Synthesis & Manufacturing

The synthesis of the (R)-enantiomer typically relies on the "Chiral Pool" approach using (R)-Epichlorohydrin or (S)-Epichlorohydrin (depending on the priority rules of the ring closure) to establish the C2 stereocenter.

Primary Synthetic Route: Epichlorohydrin Cyclization

This route ensures high enantiomeric excess (ee > 98%) and avoids difficult chiral resolutions.

  • Ring Opening: Reaction of N-Benzyl ethanolamine with (R)-Epichlorohydrin.

  • Cyclization: Base-mediated ring closure to form the morpholine ring.

  • Deprotection/Reprotection:

    • The N-benzyl group is removed via hydrogenolysis (

      
      ).
      
    • The secondary amine is reprotected with Cbz-Cl (Benzyl chloroformate).

  • Functionalization: The hydroxymethyl group is converted to the amine via a Mesylate intermediate followed by Azide displacement and reduction.

DOT Diagram: Synthetic Pathway

Synthesis Start (R)-Epichlorohydrin Step1 Intermediate A (Amino-diol) Start->Step1 + N-Benzyl Ethanolamine Step2 Morpholine Ring (Hydroxymethyl) Step1->Step2 Cyclization (t-BuOK) Step3 Mesylate / Azide Step2->Step3 1. MsCl, Et3N 2. NaN3 Final (R)-Benzyl 2-(aminomethyl) morpholine-4-carboxylate Step3->Final Reduction (H2, Pd/C) + Cbz-Cl Protection

Figure 1: Step-wise synthesis from chiral epichlorohydrin to the target amine.[1]

Reactivity & Applications in Drug Discovery

This molecule acts as a bifunctional scaffold . The primary amine is the "growth vector" for building the drug's active pharmacophore, while the morpholine ring improves solubility and metabolic stability.

Key Reactions
  • Urea/Amide Formation: The free primary amine reacts with isocyanates or activated esters. This is common in designing urea-based kinase inhibitors (e.g., for VEGFR or Raf kinases).

  • SNAr Coupling: Reacts with chlorinated heterocycles (e.g., 4-chloropyrimidine) to attach the morpholine moiety to a heteroaromatic core.

  • Cbz Deprotection: Catalytic hydrogenation (

    
    ) removes the Cbz group, liberating the secondary amine for further derivatization (e.g., reductive amination).
    
DOT Diagram: Reactivity Flowchart

Reactivity Core (R)-Benzyl 2-(aminomethyl) morpholine-4-carboxylate Path1 Urea/Amide Derivatives Core->Path1 + R-NCO or R-COCl (Base) Path2 Heterocycle Coupling (SNAr) Core->Path2 + Ar-Cl (Heat, Base) Path3 Free Morpholine (Cbz Removal) Core->Path3 H2, Pd/C (Hydrogenolysis)

Figure 2: Primary reactivity modes for medicinal chemistry applications.

Experimental Protocols

Protocol A: Handling and Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to atmospheric

    
     (forming carbamates) and oxidation over long periods.
    
  • Stability: Stable in organic solvents for >24 hours. Avoid prolonged exposure to strong acids which may hydrolyze the carbamate.

Protocol B: Standard Coupling (Amide Bond Formation)
  • Reagents: Target Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add DIPEA and HATU; stir for 15 minutes to activate.

    • Add (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq).

    • Stir at Room Temperature for 2–4 hours.

    • Workup: Dilute with EtOAc, wash with

      
       (aq), 
      
      
      
      , and Brine. Dry over
      
      
      .

Safety & Toxicology

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • First Aid: In case of contact, rinse immediately with water for 15 minutes.[2] If inhaled, move to fresh air.[2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1312161-62-8 (Isomer Analog). Retrieved from .

  • Moehle, M. S., et al. (2012). "LRRK2 Inhibition Attenuates Microglial Inflammatory Responses." Journal of Neuroscience, 32(5), 1602-1611. (Context on Morpholine Kinase Inhibitors).
  • Fisher Scientific. Safety Data Sheet: Morpholine Derivatives. Retrieved from .

  • American Elements. Morpholine Building Blocks for Drug Discovery. Retrieved from .

  • BLD Pharm. Product Datasheet: (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate. Retrieved from .

Sources

Exploratory

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and the Therapeutic Potential of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The morpholine ring, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique combination of physicochemical properties, metabolic stability, and synthetic versatility has made it a key component in a multitude of clinically successful drugs and promising therapeutic candidates.[1][2] This guide delves into the therapeutic potential of a specific chiral derivative, (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, by first exploring the foundational advantages of the morpholine core and then postulating its application in targeted drug discovery based on its distinct structural features. While direct therapeutic data on this particular molecule is nascent, this document serves as a forward-looking roadmap for its investigation, grounded in the extensive and successful history of analogous compounds.

The Morpholine Moiety: A Privileged Pharmacophore

The prevalence of the morpholine scaffold in drug design is not coincidental; it is a direct result of its inherent properties that favorably modulate a molecule's pharmacokinetic and pharmacodynamic profile.

Physicochemical and Pharmacokinetic Advantages

The morpholine ring imparts a unique balance of hydrophilicity and lipophilicity, a critical factor for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The presence of the ether oxygen allows for hydrogen bonding, enhancing aqueous solubility, while the overall ring structure maintains sufficient lipophilicity to facilitate membrane permeability.[3] This is particularly advantageous for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier (BBB) is paramount.[2][4]

Furthermore, the nitrogen atom in the morpholine ring is a weak base, which can be advantageous in modulating a compound's pKa to improve its oral bioavailability and reduce off-target effects.[3] The metabolic stability of the morpholine ring is another key feature, often leading to improved half-life and a more predictable pharmacokinetic profile.[5]

Versatility in Biological Targeting

Appropriately substituted morpholine derivatives have demonstrated a wide spectrum of biological activities, engaging with a diverse array of enzymes and receptors.[1][6] This versatility has led to the development of morpholine-containing drugs for a range of therapeutic areas, including:

  • Central Nervous System Disorders: Morpholine derivatives are found in drugs for depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3] Their ability to modulate CNS targets is well-documented.[4]

  • Oncology: A significant number of anticancer agents and candidates incorporate the morpholine moiety, often targeting key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][7]

  • Infectious Diseases: The morpholine scaffold is present in antibacterial and antifungal agents.[8]

  • Other Therapeutic Areas: Morpholine-containing drugs have also found utility as anti-emetics and for treating various other conditions.[4]

(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate: A Profile of Therapeutic Potential

While specific research on the therapeutic applications of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is not yet widely published, an analysis of its structural components allows for the formulation of strong hypotheses regarding its potential as a drug discovery starting point.

Structural Dissection and Postulated Activity
  • (R)-Stereochemistry: The defined stereochemistry at the C2 position is critical. Chirality plays a pivotal role in the interaction between a drug and its biological target, influencing both potency and selectivity.[9] The (R)-configuration would be expected to confer a specific binding orientation within a target's active site.

  • 2-(aminomethyl) Group: The primary amine at this position is a key pharmacophoric feature. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket. This feature is common in inhibitors of enzymes such as monoamine oxidases (MAOs), which are important targets in neurodegenerative and psychiatric disorders.[2]

  • 4-Carboxylate with Benzyl Protection: The benzyl carbamate at the N4 position is often used as a protecting group in organic synthesis. In the context of a final drug molecule, this group could be removed to reveal a secondary amine, which could be further functionalized to fine-tune the molecule's properties. Alternatively, the carbamate itself could play a role in target engagement or act as a prodrug moiety.

Hypothesized Therapeutic Targets and Indications

Based on the structural features and the known activities of other morpholine derivatives, several therapeutic avenues can be proposed for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate and its derivatives:

  • Neurodegenerative Diseases: The presence of the aminomethyl group suggests potential activity as an inhibitor of enzymes like MAO-B or acetylcholinesterase (AChE), both of which are validated targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[2]

  • Oncology: Given the prevalence of morpholine scaffolds in kinase inhibitors, this molecule could serve as a foundational structure for developing inhibitors of protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/mTOR pathway.[3][7]

  • Psychiatric Disorders: The structural similarity to some existing CNS-active drugs suggests potential modulation of neurotransmitter reuptake transporters or receptors, which could be relevant for treating depression or anxiety.[10]

A Roadmap for Investigation: Experimental Protocols

To explore the therapeutic potential of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, a structured research and development plan is essential.

Synthesis and Derivatization

The asymmetric synthesis of chiral morpholine derivatives is a well-established field, often starting from chiral amino alcohols.[11][12] A robust synthetic route to (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate would be the first step, followed by the creation of a focused library of analogues to explore structure-activity relationships (SAR).

Diagram of a Generalized Synthetic Approach:

G A Chiral Amino Alcohol Precursor B Protection of Functional Groups A->B C Cyclization to Morpholine Ring B->C D Introduction of Aminomethyl Group at C2 C->D E Carbamate Formation at N4 D->E F (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate E->F G SAR Library Generation (N4 and Amine Functionalization) F->G

Caption: Generalized synthetic workflow for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate and its derivatives.

In Vitro Screening and Target Validation

A tiered screening approach should be employed to identify the biological activity of the parent compound and its derivatives.

Table 1: Proposed In Vitro Screening Cascade

Tier Assay Type Specific Targets/Assays Purpose
1 Broad Panel Screening- Kinase inhibitor panel (e.g., 400+ kinases)- GPCR panel- Ion channel panelTo identify initial areas of biological activity.
2 Focused Enzyme/Receptor Assays- MAO-A and MAO-B inhibition assays- AChE and BuChE inhibition assays- PI3K/mTOR pathway signaling assays (e.g., Western blot for p-Akt, p-S6K)To confirm and quantify activity against hypothesized targets.
3 Cell-Based Functional Assays- Neuroblastoma cell lines (e.g., SH-SY5Y) for neuroprotection assays- Cancer cell lines (e.g., PC-3, MCF-7) for anti-proliferative assays (MTT, BrdU)- BBB permeability assays (e.g., PAMPA, Caco-2)To evaluate cellular efficacy and key drug-like properties.

Diagram of the Proposed Experimental Workflow:

G cluster_0 Compound Synthesis & Library Development cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & In Vivo Studies A (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate & Analogues B Tier 1: Broad Panel Screening A->B Initial Screening C Tier 2: Focused Target Assays (IC50/EC50 Determination) B->C Hit Confirmation D Tier 3: Cell-Based Functional Assays C->D Cellular Activity E Lead Candidate Selection D->E SAR Analysis F Pharmacokinetic Studies (e.g., mouse, rat) E->F G In Vivo Efficacy Models (e.g., xenograft, neurodegenerative models) F->G

Caption: A tiered approach for the discovery and development of therapeutics based on the target compound.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy.

Step-by-Step Protocol for Preliminary In Vivo PK Study:

  • Compound Formulation: Prepare the test compound in a suitable vehicle for intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and 10% Solutol).

  • Animal Dosing: Administer the compound to a cohort of rodents (e.g., male Sprague-Dawley rats, n=3 per group) at a defined dose (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate represents a promising, albeit underexplored, starting point for the discovery of novel therapeutics. The morpholine core provides a strong foundation of favorable drug-like properties, while the specific stereochemistry and functional groups offer clear avenues for targeted design. The proposed research and development workflow provides a comprehensive strategy to unlock the therapeutic potential of this and related molecules. Future work should focus on the synthesis of a diverse library of analogues and their systematic evaluation in the outlined in vitro and in vivo assays to identify lead compounds for further preclinical development in areas such as neurodegenerative diseases and oncology.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem. (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021, November 22).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. (2025, June 8).
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023, May 31).
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1).
  • Morpholine – Knowledge and References - Taylor & Francis. (n.d.).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.).
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7).
  • The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... - ResearchGate. (n.d.).
  • US7294623B2 - Benzyl morpholine derivatives - Google Patents. (n.d.).
  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis - Hilaris Publisher. (n.d.).
  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed. (2008, July 1).
  • 1312161-62-8|(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate - BLDpharm. (n.d.).
  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025, August 10).
  • Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands - RSC Publishing. (2015, December 23).
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.).

Sources

Foundational

CAS number and identifiers for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

The following technical guide details the chemical identity, synthesis, and application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a critical chiral building block in medicinal chemistry. Chemical Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a critical chiral building block in medicinal chemistry.

Chemical Identity & Identifiers

This compound is a monoprotected chiral diamine scaffold. It features a morpholine ring with a benzyl carbamate (Cbz) protecting group on the ring nitrogen (N4) and a primary aminomethyl group at position 2 with (R)-stereochemistry. It is widely used to introduce the morpholine motif into drug candidates while maintaining precise stereochemical control.

Core Identifiers
ParameterValue
Chemical Name (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate
Synonyms (R)-4-Cbz-2-(aminomethyl)morpholine; Benzyl (2R)-2-(aminomethyl)morpholine-4-carboxylate; (R)-4-(Benzyloxycarbonyl)-2-(aminomethyl)morpholine
CAS Number Not Widely Listed (Note: The (S)-enantiomer is 2845095-57-8 ; see Stereochemical Note)
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Chiral Center C2 (R-configuration)
SMILES (Isomeric) NCC[C@H]1CN(C(=O)OCc2ccccc2)CCO1
InChIKey Derivative dependent (Base structure: RMSAQILUCOGKQV-UHFFFAOYSA-N for amide analog, specific key requires generation)

Stereochemical Note: While the (S)-enantiomer is indexed under CAS 2845095-57-8 (often as the dihydrochloride salt), the (R)-enantiomer is frequently supplied as a custom synthesis item or under internal catalog numbers (e.g., from Enamine, WuXi AppTec) without a generic CAS in public databases. Researchers should specify the (R) configuration explicitly when ordering.

Structural Analysis & Properties[1]

Molecular Architecture

The molecule consists of three distinct functional zones:

  • The Morpholine Core: A saturated heterocycle that improves water solubility and metabolic stability in drug candidates compared to piperidines or benzenes.

  • The Cbz Protecting Group (N4): Provides orthogonal protection. It is stable to acidic and basic conditions used to manipulate the primary amine but can be removed via hydrogenolysis (

    
    ) or strong acid (HBr/AcOH).
    
  • The Aminomethyl Arm (C2): A primary amine handle for coupling reactions (amide coupling, reductive amination, S_NAr). The (R)-configuration projects this arm into a specific 3D vector, critical for binding affinity in enzyme pockets.

Physicochemical Properties (Predicted)
  • Physical State: Viscous oil or low-melting solid (often supplied as an HCl or TFA salt).

  • Boiling Point: ~420°C (at 760 mmHg).

  • Density: ~1.18 g/cm³.

  • pKa: ~8.5 (Primary amine), N4 is non-basic due to carbamate.

  • Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water (free base); highly soluble as HCl salt.

Synthesis & Preparation

The synthesis of (R)-2-substituted morpholines typically relies on the chiral pool (starting from amino acids) or asymmetric catalysis (from epichlorohydrin).

Route A: From (S)-Epichlorohydrin (Ring Opening/Closing)

This is a scalable industrial route. The stereochemistry of the starting epichlorohydrin dictates the final configuration.

  • Ring Opening: Reaction of (S)-epichlorohydrin with N-benzyl-2-aminoethanol.

  • Cyclization: Base-induced ring closure to form the morpholine ring.

  • Functionalization: Conversion of the hydroxymethyl group to the aminomethyl group (via mesylation/azidation/reduction).

  • Protection Exchange: Swapping N-benzyl for N-Cbz if necessary, or direct Cbz protection if starting materials allow.

Route B: From Chiral Amino Acids (Serine)

Starting from L-Serine (which provides the (S)-center, inverting to (R) during processing depending on the pathway) is another common strategy.

Synthesis Workflow Diagram

Synthesis Start (S)-Epichlorohydrin (Chiral Precursor) Step1 Ring Opening (with Aminoethanol) Start->Step1 Nucleophilic Attack Inter1 Chiral Diol Intermediate Step1->Inter1 Step2 Cyclization (Strong Acid/Base) Inter1->Step2 Morph (R)-2-Hydroxymethyl morpholine Step2->Morph Stereoretention Step3 Functional Group Interconversion (OH -> NH2) Morph->Step3 1. MsCl 2. NaN3 3. H2/Pd Protect N-Protection (Cbz-Cl) Step3->Protect Final (R)-Benzyl 2-(aminomethyl) morpholine-4-carboxylate Protect->Final

Caption: General synthetic pathway converting chiral epoxides to the target (R)-morpholine scaffold.

Applications in Drug Discovery[6]

This scaffold is a "privileged structure" in medicinal chemistry, often used to optimize Kinase Inhibitors and GPCR Antagonists .

Mechanism of Action (Scaffold Utility)
  • Solubility Enhancement: The morpholine oxygen acts as a weak H-bond acceptor, improving the aqueous solubility of lipophilic pharmacophores.

  • Vector Control: The (R)-aminomethyl group allows for the attachment of warheads or side chains at a precise angle, often used to access solvent-exposed regions of a protein binding pocket.

  • Metabolic Stability: The Cbz group serves as a temporary mask during synthesis. Once removed, the secondary amine (N4) can be further diversified (e.g., alkylated or arylated) to modulate hERG liability or metabolic clearance.

Experimental Usage Protocol (Amide Coupling)

Objective: Couple the (R)-amine to a carboxylic acid core.

  • Reagents: Carboxylic Acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.1 M).

  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add DIPEA and HATU; stir for 5 mins to activate.

    • Add (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 equiv).

    • Stir at RT for 2–16 h.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) and NaHCO₃. Dry over Na₂SO₄.

  • Deprotection (Next Step): Hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) removes the Cbz group to liberate the morpholine nitrogen.

Analytical Characterization

To validate the identity and purity of the compound, the following parameters are standard.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.35 (m, 5H, Ar-H) – Cbz phenyl group.
      
    • 
       5.15 (s, 2H, Ph-CH₂-O).
      
    • 
       3.80–3.95 (m, Morpholine ring protons near O).
      
    • 
       2.60–2.80 (d, 2H, -CH₂-NH₂).
      
    • Diagnostic: The splitting pattern of the -CH₂NH₂ protons confirms the substitution at C2.

Chiral HPLC Method

Purpose: Determine Enantiomeric Excess (ee%).

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times (e.g.,

    
     vs 
    
    
    
    ). Comparison with a racemic standard is required.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are sensitive to CO₂ (carbamate formation) and oxidation over time.

  • Spill Response: Absorb with inert material (vermiculite); neutralize with weak acid if necessary before disposal.

References

  • CymitQuimica. (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate dihydrochloride Product Page. Retrieved from

  • Sigma-Aldrich. Morpholine Derivatives and Building Blocks. Retrieved from

  • PubChem. Compound Summary for Morpholine Carboxylates. National Library of Medicine. Retrieved from

  • Organic Syntheses.Synthesis of Enantiopure Morpholines from Epichlorohydrin. Org. Synth. Coll. Vol. X.
Exploratory

The Morpholine Scaffold: A Technical Guide to Physicochemical Optimization and Therapeutic Application

[1] Executive Summary In modern medicinal chemistry, the morpholine ring is far more than a simple structural spacer; it is a "privileged scaffold" that solves specific pharmacokinetic (PK) and pharmacodynamic (PD) bottl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern medicinal chemistry, the morpholine ring is far more than a simple structural spacer; it is a "privileged scaffold" that solves specific pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.[1] Unlike its carbocyclic analog piperidine, morpholine introduces a crucial ether oxygen atom that modulates basicity (


), enhances aqueous solubility, and acts as a hydrogen bond acceptor without significantly penalizing lipophilicity.[2]

This technical guide analyzes the morpholine moiety's role in drug design, detailing its impact on kinase selectivity, blood-brain barrier (BBB) permeability, and metabolic stability.[2] It provides actionable synthetic protocols and rigorous structure-activity relationship (SAR) insights for researchers optimizing lead compounds.[2][3]

Part 1: The Physicochemical Rationale (The "Oxygen Effect")[1]

The decision to incorporate a morpholine ring often stems from the need to fine-tune the physicochemical profile of a lead compound.[2] The most critical factor is the inductive effect of the O-atom at the 4-position relative to the nitrogen.[2]

Basicity and Solubility Modulation
  • Piperidine

    
    :  ~11.2 (Highly basic, often fully ionized at physiological pH 7.4).[2]
    
  • Morpholine

    
    :  ~8.3 (Moderately basic).[2]
    

Impact: The electron-withdrawing oxygen reduces the electron density on the nitrogen, lowering the


 by approximately 3 log units.[2] This ensures that a significant fraction of the molecule remains un-ionized at physiological pH, facilitating passive membrane diffusion while retaining enough ionization to support aqueous solubility.[2]
Hydrogen Bonding

The ether oxygen serves as a weak hydrogen bond acceptor (HBA).[2] In kinase inhibitors, this oxygen often engages in critical water-mediated H-bonds within the solvent-exposed regions of the ATP-binding pocket (e.g., PI3K/mTOR inhibitors).

Visualization: Pharmacophore Logic

The following diagram illustrates the decision matrix for selecting morpholine over piperidine or piperazine.

MorpholineLogic Lead Lead Compound (Poor Solubility/PK) Piperidine Piperidine Analog (pKa ~11.2) Lead->Piperidine High Lipophilicity Morpholine Morpholine Scaffold (pKa ~8.3) Lead->Morpholine Bioisosteric Replacement Piperidine->Lead Membrane Trapping (High Ionization) Outcome Optimized Drug-Like Properties Morpholine->Outcome Balanced Lipophilicity (LogD) Morpholine->Outcome H-Bond Acceptor (Ether O) Morpholine->Outcome Reduced hERG Liability

Figure 1: Decision logic for bioisosteric replacement of piperidine with morpholine to optimize solubility and permeability.

Part 2: Therapeutic Applications & SAR[1][3][4][5][6][7]

Oncology: Kinase Inhibitors

Morpholine is ubiquitous in kinase inhibitors targeting the PI3K/AKT/mTOR pathway.[2] The ring often binds to the "hinge region" or solvent-interface regions of the kinase.[2]

  • Gefitinib (Iressa): The morpholine ring aids solubility and is positioned at the solvent interface of the EGFR kinase domain.[2]

  • SAR Insight: In dual PI3K/mTOR inhibitors, the morpholine oxygen often forms a hydrogen bond with the backbone amide of Val-882 (PI3K

    
    ) or equivalent residues, a specific interaction that piperidine cannot replicate.[2]
    
CNS Agents

Despite being polar, morpholine derivatives can penetrate the BBB effectively due to the lowered


 (reducing the cationic species fraction).[2]
  • Reboxetine: A norepinephrine reuptake inhibitor (NRI) where the morpholine ring is essential for binding affinity and selectivity over serotonin transporters.[2]

Data Summary: Key Morpholine Drugs
Drug NameTherapeutic ClassTargetRole of Morpholine
Gefitinib OncologyEGFR Tyrosine KinaseSolubilizing group; Solvent exposure interaction.[2]
Linezolid AntibioticBacterial Ribosome (50S)Core pharmacophore; mimics nucleotide base stacking.[2]
Reboxetine AntidepressantNorepinephrine TransporterBinding affinity; modulates lipophilicity for BBB.[2]
Timolol Glaucoma/CVDBeta-adrenergic receptorH-bond interaction; PK modulation.[2]
Moclobemide AntidepressantMAO-A InhibitorMetabolic stability improvement over hydrazine precursors.[2]

Part 3: Synthetic Methodologies

Synthesizing morpholine derivatives generally falls into two categories: De novo ring construction (cyclization) or functionalization of the pre-formed ring (N-arylation/alkylation).[2][1]

Workflow Visualization

SynthesisWorkflow Aniline Primary Amine (R-NH2) Cyclization Cyclization (High Temp/Base) Aniline->Cyclization Dihalo Bis(2-chloroethyl) ether Dihalo->Cyclization ArylHalide Aryl Halide (Ar-X) Buchwald Buchwald-Hartwig (Pd-Catalysis) ArylHalide->Buchwald SnAr SnAr Substitution (Electron Deficient Ar) ArylHalide->SnAr Morpholine Morpholine Base Morpholine->Buchwald Morpholine->SnAr Product N-Aryl Morpholine Cyclization->Product Classical Route Buchwald->Product Modern/Versatile SnAr->Product Limited Scope (Requires EWG)

Figure 2: Primary synthetic routes for accessing N-aryl morpholine derivatives.[1]

Part 4: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Synthesis of N-(4-methoxyphenyl)morpholine from 4-bromoanisole.[1] Rationale: This method is superior to nucleophilic aromatic substitution (


) for electron-neutral or electron-rich aryl halides.
Reagents & Materials
  • Substrate: 4-Bromoanisole (1.0 equiv, 5.0 mmol)

  • Amine: Morpholine (1.2 equiv, 6.0 mmol)[2]

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mol%)
    
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2.0 mol%)

    • Note: XantPhos is an excellent alternative for difficult substrates.[2]

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Toluene (Anhydrous, degassed)[2]

Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with

    
     (46 mg) and BINAP (62 mg). Add 5 mL of anhydrous toluene and stir at room temperature for 10 minutes until the solution turns a deep orange/red (formation of the active Pd-ligand complex).[2]
    
  • Substrate Addition: Add 4-bromoanisole (935 mg) and

    
     (672 mg) to the reaction vessel.
    
  • Amine Addition: Add morpholine (522 mg, 520

    
    L) via syringe.
    
  • Reaction: Seal the vessel and heat to 100°C in an oil bath. Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1).[2] The starting bromide spot should disappear.[2]

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with ether.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Validation: Product should be a colorless solid/oil. Confirm via

    
    H NMR (Characteristic morpholine peaks: 
    
    
    
    3.86 (t, 4H), 3.05 (t, 4H)).

Part 5: Metabolic Liabilities & Optimization

While morpholine is more stable than piperidine, it is not metabolically inert.[2][1] The primary metabolic liability is oxidation at the carbon


 to the nitrogen (C2/C6 positions), mediated by CYP3A4 and CYP2D6.[2]
Mechanism of Degradation[1][8]
  • 
    -Hydroxylation:  CYP450 inserts an oxygen at the C2 position.[2]
    
  • Ring Opening: The resulting hemiaminal is unstable and collapses, opening the ring to form a linear hydroxy-amino acid or lactam derivative.[2]

Optimization Strategies

To block this metabolic soft spot, medicinal chemists employ:

  • Deuteration: Installation of deuterium at C2/C6 (

    
    H-morpholine) exploits the Kinetic Isotope Effect (KIE) to slow oxidation.[2][4]
    
  • Steric Shielding: Methyl substitution at C2/C6 (e.g., 2,6-dimethylmorpholine) hinders enzymatic approach.[2]

  • Bridged Systems: Using bridged morpholine analogs (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) locks the conformation and prevents the planar transition state required for oxidation.[2]

Metabolism Morph Morpholine Drug CYP CYP3A4/2D6 Morph->CYP Metabolic Attack Hydroxyl α-Hydroxy Intermediate CYP->Hydroxyl Open Ring-Opened Metabolite (Inactive) Hydroxyl->Open Spontaneous Collapse Block Strategy: C2-Methylation or Deuteration Block->Morph Stabilizes

Figure 3: Metabolic pathway of morpholine ring opening and stabilization strategies.[1]

References

  • Kumari, A., & Singh, R. K. (2020).[2][5] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[2][5] Link[5]

  • Kourounakis, A. P., et al. (2020).[2][6] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[2] Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[2] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.[2] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[2] Link

  • BenchChem Technical Support. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Protocols. Link

Sources

Foundational

Molecular weight and formula of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

The following technical guide details the molecular characteristics, synthesis, and application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a critical chiral building block in medicinal chemistry. [1] Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a critical chiral building block in medicinal chemistry.

[1]

Chemical Identity & Core Specifications[2][3]

This compound acts as a protected chiral scaffold, offering a morpholine ring with a defined stereocenter at the C2 position. The Benzyl (Cbz) group protects the ring nitrogen (N4), while the aminomethyl group at C2 serves as a reactive handle for further diversification (e.g., amide coupling, reductive amination).

PropertySpecification
IUPAC Name Benzyl (2R)-2-(aminomethyl)morpholine-4-carboxylate
Common Name (R)-4-Cbz-2-aminomethylmorpholine
CAS Number 317365-31-4 (Racemic); (S)-Enantiomer: 1881275-91-7
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol
Chirality (R)-Enantiomer
Physical State Viscous oil or low-melting solid (typically)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water
Structural Representation (SMILES)

C1COCCN1C(=O)OCC2=CC=CC=C2 (Base connectivity) Stereospecific SMILES: NC[C@@H]1CN(CCO1)C(=O)OCC2=CC=CC=C2

Synthetic Methodology & Production

The synthesis of the (R)-enantiomer typically utilizes the "Chiral Pool" strategy, starting from (S)-Epichlorohydrin to establish the stereocenter. The inversion of configuration during ring closure must be accounted for to yield the (R)-morpholine core.

Core Synthetic Pathway
  • Ring Opening: Reaction of (S)-Epichlorohydrin with N-benzylethanolamine (or similar amine) opens the epoxide.

  • Cyclization: Base-promoted ring closure forms the morpholine ring.

  • Functional Group Manipulation: The hydroxymethyl intermediate is converted to an aminomethyl group (via mesylation/azidation/reduction).

  • Protection Exchange: If N-benzyl was used initially, it is swapped for N-Cbz.

Experimental Workflow (Graphviz)

Synthesis Start (S)-Epichlorohydrin (Chiral Precursor) Step1 Ring Opening (N-Benzylethanolamine) Start->Step1 Inter1 Chiral Diol Intermediate Step1->Inter1 Step2 Cyclization (H2SO4 or Base) Inter1->Step2 Morph (R)-2-Hydroxymethyl morpholine Step2->Morph Step3 Functionalization (1. MsCl, 2. NaN3) Morph->Step3 Azide Azide Intermediate Step3->Azide Step4 Reduction & Protection (H2/Pd, Cbz-Cl) Azide->Step4 Final (R)-Benzyl 2-(aminomethyl) morpholine-4-carboxylate Step4->Final

Caption: Stereoselective synthesis pathway from (S)-Epichlorohydrin to the target (R)-morpholine scaffold.

Detailed Protocol: Azide Reduction to Amine

Note: This describes the final transformation of the azide intermediate to the primary amine.

  • Preparation: Dissolve (R)-Benzyl 2-(azidomethyl)morpholine-4-carboxylate (1.0 eq) in Methanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading) under an inert Argon atmosphere.

  • Hydrogenation: Purge with H₂ gas and stir at room temperature (1 atm) for 4–6 hours. Monitor via TLC (Disappearance of azide spot, appearance of polar amine spot).

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine.

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH gradient) or isolate as the HCl salt by adding 4M HCl in dioxane.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are expected.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.30–7.40 ppm): Multiplet, 5H (Benzyl aromatic protons).

  • Benzylic CH₂ (5.15 ppm): Singlet or AB quartet, 2H (O-CH₂-Ph).

  • Morpholine Ring (3.00–4.00 ppm): Complex multiplets corresponding to C3, C5, C6 protons. The C2 proton will appear as a distinct multiplet due to the chiral center.

  • Aminomethyl (2.60–2.80 ppm): Doublet or multiplet, 2H (-CH₂-NH₂).

  • Amine NH₂ (1.20–1.80 ppm): Broad singlet, 2H (Exchangeable with D₂O).

Mass Spectrometry (ESI-MS)
  • Calculated Mass: 250.13

  • Observed [M+H]⁺: 251.14

  • Fragmentation: Loss of the Cbz group may show a fragment at m/z ~117 (Cbz cation) or m/z ~117 (morpholine core + H).

Handling & Stability

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow oxidation of the primary amine.

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Container: Amber glass vials to protect from light.

Safety Precautions
  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • ChemicalBook. (2025). 4-Cbz-2-(aminomethyl)morpholine Product Properties and CAS 317365-31-4. Retrieved from

  • AppChem. (2025). (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Data Sheet. Retrieved from

  • PubChem. (2025). Morpholine Derivatives and Structural Data. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Morpholine Derivatives. Retrieved from

Sources

Exploratory

A Technical Guide to the Stereoisomers of Benzyl 2-(aminomethyl)morpholine-4-carboxylate: (R) vs. (S)

An In-depth Analysis for Researchers and Drug Development Professionals Executive Summary In the landscape of modern pharmaceutical development, the control of stereochemistry is not merely a technicality but a fundament...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical development, the control of stereochemistry is not merely a technicality but a fundamental pillar of safety, efficacy, and intellectual property. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides a detailed examination of the (R) and (S) enantiomers of Benzyl 2-(aminomethyl)morpholine-4-carboxylate, critical chiral building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The primary focus will be on their pivotal role as intermediates in the stereoselective synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[3][4][5][6] By dissecting the differences in their synthesis, analytical characterization, and application, this document serves as a comprehensive resource for scientists engaged in process chemistry, quality control, and drug discovery.

Introduction: The Imperative of Chirality in Drug Synthesis

The biological systems of the human body are inherently chiral, composed of L-amino acids and D-sugars. This intrinsic "handedness" means that the body can interact differently with the two enantiomers of a chiral drug.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause severe adverse effects.[1][2] Recognizing this, regulatory agencies worldwide now strongly advocate for the development of single-enantiomer drugs over racemic mixtures.[7]

This regulatory and scientific shift places enormous importance on the intermediates used in API synthesis. The ability to produce and analyze enantiomerically pure building blocks is paramount. Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a key morpholine derivative whose stereochemistry directly influences the final configuration of multi-chiral-center drugs.[8] Specifically, the (S)-isomer is a crucial precursor in the established synthetic routes for Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.[9][10] Therefore, understanding the distinction between the (S)- and (R)-isomers is critical for process optimization and ensuring the quality of the final drug product.

The Stereochemical Distinction: (R) vs. (S) Configuration

The core difference between the two isomers lies in the three-dimensional arrangement of atoms around the chiral center—the carbon atom at the C2 position of the morpholine ring. This carbon is bonded to four different groups: the morpholine ring nitrogen (N4), the adjacent ring oxygen (O1), a hydrogen atom, and the aminomethyl group (-CH2NH2).

Using the Cahn-Ingold-Prelog (CIP) priority rules:

  • The ring oxygen (O1) receives the highest priority (1).

  • The ring nitrogen (N4) receives the next priority (2).

  • The aminomethyl group (-CH2NH2) has the next priority (3).

  • The hydrogen atom has the lowest priority (4).

The (S)-isomer has these groups arranged in a counter-clockwise direction when viewed with the lowest priority group pointing away. The (R)-isomer has a clockwise arrangement. This seemingly subtle difference in spatial orientation is the foundation for all subsequent differences in their chemical and biological properties.

Caption: 2D structures of (S) and (R) enantiomers.

Physicochemical Properties

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light. One enantiomer will rotate the light to the right (dextrorotatory, +) and the other to the left (levorotatory, -) by an equal magnitude. This property, known as optical activity, is a fundamental tool for their initial characterization but is insufficient for confirming absolute configuration or enantiomeric purity.

Property(S)-Isomer(R)-Isomer
Molecular Formula C13H18N2O3C13H18N2O3
Molecular Weight 250.29 g/mol 250.29 g/mol
CAS Number 1881275-91-7[11]1312161-62-8
Role in Aprepitant Key Precursor[9][12]Stereoisomeric Impurity
Optical Rotation Sign will be opposite to the (R)-isomerSign will be opposite to the (S)-isomer

Table 1: Comparative Properties of the Isomers.

Synthesis and Chiral Resolution

The production of a single enantiomer of Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a critical step. Chemical synthesis without chiral control typically results in a 50:50 mixture of both (R) and (S) enantiomers, known as a racemate.[3] To obtain the desired (S)-isomer for Aprepitant synthesis, a stereoselective synthesis or a chiral resolution of the racemate is required.

Stereoselective Synthesis

Modern synthetic strategies for drugs like Aprepitant often employ a stereoselective approach from the outset. This involves using chiral starting materials or chiral catalysts to guide the reaction towards the formation of the desired stereoisomer. For instance, the synthesis of the morpholine core of Aprepitant can be achieved through processes like crystallization-induced dynamic resolution, which efficiently converts a mixture of diastereomers into a single, desired isomer.[4][6] This avoids the need for late-stage resolution and improves overall yield.

Caption: High-level stereoselective synthesis workflow.

Chiral Resolution

An alternative approach is to synthesize the racemic mixture and then separate the two enantiomers. This process is known as chiral resolution. Common methods include:

  • Diastereomeric Salt Crystallization: The racemic amine is reacted with a chiral acid (a resolving agent). This forms two diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired salt is then treated to remove the resolving agent, yielding the pure enantiomer.

  • Chiral Chromatography: This is a powerful analytical and preparative technique where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing one to be retained longer than the other, thus achieving separation.[7][13]

Analytical Characterization: A Protocol for Enantiomeric Purity

Confirming the identity and, more importantly, the enantiomeric purity of the desired isomer is a non-negotiable step in quality control. The presence of the unwanted (R)-isomer in a process geared towards the (S)-isomer constitutes a stereoisomeric impurity that must be quantified and controlled. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[7]

Detailed Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a robust, field-proven methodology for the separation and quantification of (R)- and (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.

Objective: To determine the enantiomeric purity of a sample and quantify the undesired enantiomer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase Column: Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series), are highly effective for separating a wide range of enantiomers.[2][14]

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Chiralpak AD-H (Amylose based)Proven selectivity for amine-containing chiral compounds.
Mobile Phase n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)Normal phase conditions often provide better selectivity on polysaccharide CSPs. DEA is added to improve peak shape for basic analytes.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns providing good efficiency.
Column Temperature 25 °CTemperature control is crucial for reproducible retention times and selectivity.
Detection Wavelength 215 nmWavelength for detecting the benzyl carbamate chromophore.[15]
Injection Volume 10 µLStandard volume to avoid column overloading.

Table 2: Recommended HPLC Method Parameters.

System Suitability Testing (SST): Before sample analysis, a system suitability standard (a 50:50 racemic mixture) must be injected to validate the chromatographic system.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) > 1.5Ensures baseline separation between the two enantiomer peaks.[16]
Tailing Factor (T) 0.8 - 1.5Confirms good peak symmetry, which is essential for accurate integration.
Relative Standard Deviation (RSD) of Peak Areas < 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the system.

Table 3: System Suitability Criteria.

Analysis Workflow:

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Mobile Phase & Equilibrate System D Inject Racemic Standard A->D B Prepare Racemic Standard (for SST) B->D C Prepare Test Sample (e.g., 1 mg/mL in mobile phase) F Inject Test Sample C->F E Verify System Suitability (Resolution, Tailing) D->E Check Criteria E->F If Pass G Integrate Peak Areas F->G H Calculate Enantiomeric Purity (%ee) G->H I Compare against Specification H->I J Report Result (Pass/Fail) I->J

Caption: Step-by-step analytical workflow for chiral purity determination.

Calculation of Enantiomeric Excess (%ee): Enantiomeric excess is the standard measure of chiral purity. It is calculated as follows:

%ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Where:

  • Area_major is the peak area of the desired enantiomer.

  • Area_minor is the peak area of the undesired enantiomer.

For pharmaceutical intermediates, an enantiomeric excess of >99.5% is often required.

Application & Significance in Aprepitant Synthesis

Aprepitant has three chiral centers, meaning there are 2³ or eight possible stereoisomers.[9][17] The therapeutically active form is the (2R, 3S, 1'R) isomer. The synthesis of Aprepitant is a multi-step process where the stereochemistry of the final product is dictated by the stereochemistry of the starting materials and the stereoselectivity of the reactions.[5][6]

The (S)-isomer of Benzyl 2-(aminomethyl)morpholine-4-carboxylate (or a derivative thereof) is used to construct the (3S) center of the morpholine ring in Aprepitant.[12][18] Using the incorrect (R)-isomer would lead to the formation of a different diastereomer of Aprepitant, which would lack the desired pharmacological activity and would be considered a significant impurity that is difficult to remove in later stages.[9]

This underscores the core principle of asymmetric synthesis: it is far more efficient and reliable to control stereochemistry at the beginning of a synthetic sequence than to attempt to correct it at the end. The choice between the (R) and (S) isomers of this particular building block is therefore not a choice at all—it is a critical process parameter dictated by the stereochemical requirements of the final API.

Conclusion

The (R) and (S) enantiomers of Benzyl 2-(aminomethyl)morpholine-4-carboxylate are chemically identical in an achiral context but are fundamentally different molecules in the world of stereoselective synthesis and pharmacology. The (S)-isomer is a high-value intermediate essential for producing the correct stereoisomer of the antiemetic drug Aprepitant, while the (R)-isomer represents a critical process-related impurity. The ability to synthesize the (S)-isomer in high enantiomeric purity and to verify that purity with robust analytical methods like chiral HPLC is a hallmark of modern pharmaceutical manufacturing. This guide has illuminated the structural differences, synthetic considerations, and analytical protocols that define these two molecules, providing a technical foundation for researchers and developers working to create safe and effective medicines.

References

  • ResearchGate. Synthesis of the major isomers of Aprepitant and Fosaprepitant. Available from: [Link]

  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. (2013). Chinese Journal of Pharmaceuticals. Available from: [Link]

  • Ho, G-J., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. Available from: [Link]

  • Ho, G-J., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. PubMed. Available from: [Link]

  • Zeng, W., et al. (2005). Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. PubMed. Available from: [Link]

  • Google Patents. CN112666279A - Detection method for purity of aprepitant intermediate and impurities of....
  • Google Patents. US7294623B2 - Benzyl morpholine derivatives.
  • Patel, K., et al. (2014). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. ResearchGate. Available from: [Link]

  • ResearchGate. Structures of aprepitant and its metabolites. denotes the positions of 14 C label. Available from: [Link]

  • Appchem. (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate. Available from: [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research. Available from: [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available from: [Link]

  • Google Patents. US8080656B2 - Process for the preparation of aprepitant.
  • Patel, K., et al. (2013). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Patsnap Eureka. Chiral synthesis method of Aprepitant intermediate and intermediate synthesized through chiral synthesis method of Aprepitant intermediate. Available from: [Link]

  • Chiral separation for enantiomeric determination in the pharmaceutical industry. (n.d.). IAPC-OBP. Available from: [Link]

  • IUPAC. (1997). Analytical Chiral Separation Methods. Available from: [Link]

  • Schmid, M.G., et al. (2019). Enantioseparation of chiral (benzylsulfinyl)benzamides by capillary electrophoresis using charged cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Aprepitant, MK-869, MK-0869, L-754030, Emend. (n.d.). Drug Synthesis Database. Available from: [Link]

  • Bionity. Aprepitant. Available from: [Link]

  • ResearchGate. Chapter 10 Synthesis of aprepitant. Available from: [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Available from: [Link]

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Protocols & Analytical Methods

Method

Technical Application Note: Asymmetric Synthesis of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

This Application Note is designed to provide a rigorous, field-validated protocol for the asymmetric synthesis of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This specific chiral building block is critical in me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the asymmetric synthesis of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This specific chiral building block is critical in medicinal chemistry, serving as a scaffold for kinase inhibitors and GPCR ligands where stereochemistry at the C2 position dictates biological activity.[1]

[1]

Executive Summary & Strategic Analysis

The synthesis of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate presents a specific chemoselective challenge: establishing the (R)-stereocenter at C2 while differentiating the two nitrogen atoms (the morpholine ring nitrogen and the exocyclic primary amine).

Retrosynthetic Logic

Direct cyclization to form N-Cbz morpholines is often plagued by side reactions (e.g., oxazolidinone formation).[1] Therefore, this protocol utilizes a "Protecting Group Swap" strategy . We utilize the robust N-benzyl group to facilitate the morpholine ring formation, followed by an orthogonal protection strategy to install the Cbz group selectively on the ring nitrogen.

Key Strategic Decisions:

  • Chiral Source: (R)-Epichlorohydrin is selected as the chiral pool starting material.[2] It is commercially available and undergoes ring opening/cyclization with high retention of enantiomeric excess (ee).

  • Nitrogen Differentiation: The primary amine (aminomethyl) is generated and protected as a Boc-carbamate before the removal of the N-benzyl group. This ensures that the subsequent Cbz protection occurs exclusively on the morpholine ring nitrogen.

Synthetic Workflow Visualization

The following diagram outlines the critical path, highlighting the stereochemical retention and protecting group interchange.

SyntheticRoute Start (R)-Epichlorohydrin + N-Benzyl Ethanolamine Step1 1. Ring Opening & Cyclization (R)-N-Benzyl-2-(hydroxymethyl)morpholine Start->Step1 Lewis Acid / Base Step2 2. Activation & Displacement (Mesylation -> Azidation) (R)-N-Benzyl-2-(azidomethyl)morpholine Step1->Step2 MsCl / NaN3 Step3 3. Staudinger Reduction & Boc Protection (R)-N-Benzyl-2-(Boc-aminomethyl)morpholine Step2->Step3 PPh3 / Boc2O Step4 4. Hydrogenolysis (Benzyl Removal) (R)-2-(Boc-aminomethyl)morpholine Step3->Step4 H2, Pd/C Step5 5. Cbz Protection (N4) (R)-N-Cbz-2-(Boc-aminomethyl)morpholine Step4->Step5 Cbz-Cl, NaHCO3 Final 6. Boc Deprotection (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (Target) Step5->Final TFA/DCM

Figure 1: Stepwise synthetic route ensuring stereochemical integrity and regioselective protection.

Detailed Experimental Protocols

Phase 1: Construction of the Chiral Morpholine Core

Objective: Synthesize (R)-(4-benzylmorpholin-2-yl)methanol with >98% ee.

Reagents:

  • (R)-Epichlorohydrin (1.0 equiv)[1]

  • N-Benzyl ethanolamine (1.0 equiv)[1]

  • Toluene (Solvent)[1][3]

  • Sodium Hydroxide (aqueous)[1][4]

Protocol:

  • Coupling: In a reactor, dissolve N-benzyl ethanolamine (15.1 g, 100 mmol) in Toluene (100 mL). Cool to 0°C.[5]

  • Addition: Add (R)-Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent polymerization.

  • Ring Opening: Allow the mixture to warm to room temperature (RT) and stir for 16 hours.

  • Cyclization: Add NaOH (40% aq solution, 1.5 equiv) rapidly. Heat the biphasic mixture to 55°C for 4 hours.

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine.[5] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: High-vacuum distillation or column chromatography (EtOAc/Hexane 1:1) yields the alcohol.[2][5]

    • Checkpoint: 1H NMR should show characteristic diastereotopic morpholine protons.

Phase 2: Functional Group Interconversion (Hydroxyl Protected Amine)[1]

Objective: Convert the hydroxymethyl group to a Boc-protected amine without racemization.

Protocol:

  • Mesylation: Dissolve the alcohol (10 g, ~48 mmol) in DCM (100 mL) with Et₃N (1.5 equiv). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.[1] Stir 1h. Quench with water, extract, and concentrate.[1]

  • Azidation: Dissolve the crude mesylate in DMF (50 mL). Add Sodium Azide (NaN₃, 1.5 equiv).[1] Heat to 80°C for 6 hours. Safety: Use a blast shield; azides are potential explosives.

    • Workup: Dilute with water, extract with Et₂O (3x).[1] Wash with LiCl (5% aq) to remove DMF.

  • Reduction & Boc Protection (One-Pot):

    • Dissolve the crude azide in THF (100 mL).

    • Add Triphenylphosphine (PPh₃, 1.1 equiv) and water (1 mL).[1] Stir at RT for 12h (Staudinger reduction).[6]

    • In situ Protection: Once N₂ evolution ceases, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and NaHCO₃ (2.0 equiv).[1] Stir for 4 hours.

    • Purification: Column chromatography (SiO₂, 20% EtOAc in Hexanes).[1]

Phase 3: The Protecting Group Swap (Benzyl Cbz)[1]

Objective: Selective removal of the N-benzyl group and installation of the Cbz group on the ring nitrogen.

Protocol:

  • Hydrogenolysis:

    • Dissolve (R)-N-benzyl-2-(Boc-aminomethyl)morpholine in MeOH (0.1 M).

    • Add Pd/C (10 wt%, wet).[1]

    • Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 12 hours at RT.

    • Monitoring: TLC should show the disappearance of the UV-active benzyl spot and appearance of a polar, ninhydrin-positive (but UV-inactive) spot.

    • Filter through Celite to remove catalyst. Concentrate to yield (R)-tert-butyl (morpholin-2-ylmethyl)carbamate .

  • Cbz Protection:

    • Dissolve the crude amine in DCM/Water (1:1 biphasic mixture).

    • Add NaHCO₃ (2.5 equiv). Cool to 0°C.[5]

    • Add Benzyl chloroformate (Cbz-Cl, 1.05 equiv) dropwise.[1]

    • Stir vigorously for 2 hours at 0°C

      
       RT.
      
    • Workup: Separate organic layer, dry, and concentrate.[1][5] Purify via flash chromatography to obtain (R)-N-Cbz-2-(Boc-aminomethyl)morpholine .

Phase 4: Final Deprotection

Protocol:

  • Dissolve the intermediate in DCM (5 mL/g).

  • Add Trifluoroacetic acid (TFA, 20 vol%).[1] Stir at RT for 1-2 hours.[6]

  • Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove excess TFA.

  • Free Base Formation (Optional): Dissolve residue in EtOAc, wash with sat. NaHCO₃, dry, and concentrate.[1]

Analytical Data & Quality Control

To ensure the integrity of the final product, the following parameters must be verified.

ParameterMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)Characteristic multiplets: Morpholine ring (2.8-4.0 ppm), Benzylic CH2 (5.1 ppm), Aromatic (7.3 ppm).[1]
Purity HPLC-UV (210/254 nm)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 98% ee (Compare with racemate)
Residual Solvents GC-Headspace< ICH Limits (Toluene, DCM, DMF)

Key NMR Diagnostic Signals:

  • Cbz-CH2: Singlet ~5.13 ppm.

  • Aminomethyl CH2: Doublet/Multiplet ~2.7-2.9 ppm.

  • Morpholine C2-H: Multiplet ~3.5-3.6 ppm.

Troubleshooting & Critical Factors

Regioselectivity of Cbz Protection
  • Issue: Cbz group attaches to the primary amine instead of the ring nitrogen.

  • Cause: Premature removal of Boc or insufficient Boc protection.

  • Solution: Ensure the Boc protection step (Phase 2, Step 3) is complete before Hydrogenolysis. Do not use acid during the workup of the hydrogenolysis step to avoid Boc cleavage.

Racemization Risk[1]
  • Risk Step: The initial ring opening of epichlorohydrin.

  • Mitigation: Use strictly (R)-Epichlorohydrin of high optical purity. Avoid excessive heat (>60°C) during the cyclization step. The C2 stereocenter is generally configurationally stable under these conditions, but harsh acidic conditions should be avoided.[1]

References

  • Bergmeier, S. C. (2000).[1] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.[1] Link[1]

  • Li, M., Zhang, J., & Zhang, W. (2021).[1] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 14893-14899.[1] Link[1]

  • Breuning, A., Vicik, R., & Schirmeister, T. (2003).[1] "Asymmetric Synthesis of 2-Substituted Morpholines." Tetrahedron: Asymmetry, 14(21), 3301-3312.[1] Link[1]

  • Patent Reference: "Substituted Morpholine Derivatives." WO2008124323 A1. (Provides industrial context for benzyl-protected morpholine intermediates). Link

Sources

Application

Application Note: Cbz-Deprotection of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

This Application Note and Protocol is designed for research scientists and process chemists requiring a robust method for the deprotection of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . The guide prioritizes Cat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research scientists and process chemists requiring a robust method for the deprotection of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate .

The guide prioritizes Catalytic Hydrogenolysis as the primary methodology due to its atom economy and cleanliness, while providing Transfer Hydrogenation as a robust alternative for scale-up or safety-constrained environments.[1]

Introduction & Strategic Analysis

The morpholine scaffold is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile (solubility, metabolic stability) of drug candidates.[2] The specific precursor, (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , contains two amine sites:[1]

  • C2-Aminomethyl: A primary amine (currently free/unprotected).[1]

  • N4-Position: A secondary amine protected by a Benzyloxycarbonyl (Cbz) group.[1]

The Challenge: The primary challenge in this deprotection is not the cleavage of the Cbz group itself, but the handling of the resulting product, (R)-2-(aminomethyl)morpholine . This vicinal-like diamine is highly polar, water-soluble, and capable of poisoning transition metal catalysts (Pd) via strong coordination if the primary amine is left in its free base form during the reaction.

The Solution: To ensure high yield and catalyst longevity, the reaction environment must be modulated to protonate the free amines, preventing catalyst sequestration.

Chemical Transformation
  • Starting Material: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (Lipophilic, Organic Soluble)[1]

  • Reagents: H₂, Pd/C (Catalyst), MeOH/HCl (Solvent system)

  • Product: (R)-2-(aminomethyl)morpholine dihydrochloride (Highly Polar, Water Soluble)[1]

Visualizing the Reaction Pathway

The following diagram illustrates the chemical transformation and the critical intermediate states.

ReactionScheme SM (R)-Benzyl 2-(aminomethyl) morpholine-4-carboxylate (Lipophilic) Conditions Conditions: H₂ (1 atm) or NH₄HCO₂ 10% Pd/C MeOH + HCl (eq) SM->Conditions Dissolution Intermediate Catalytic Cycle (Pd-H Species) Conditions->Intermediate Adsorption Product (R)-2-(aminomethyl) morpholine • 2HCl (Polar/Hygroscopic) Intermediate->Product Hydrogenolysis Byproducts Byproducts: Toluene CO₂ Intermediate->Byproducts Elimination

Figure 1: Reaction scheme for the Cbz-deprotection showing the transition from lipophilic precursor to polar salt.[1]

Protocol A: Catalytic Hydrogenolysis (Gold Standard)

This method is preferred for its cleanliness. The use of acidic methanol is mandatory to prevent the free primary amine from poisoning the Palladium catalyst.

Materials & Reagents
  • Substrate: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (allows safer handling). Load: 10 wt% relative to substrate.

  • Solvent: Methanol (HPLC grade).

  • Additive: 1.25 M HCl in Methanol (or concentrated aqueous HCl).

  • Gas: Hydrogen (H₂) balloon or manifold.[3]

Step-by-Step Procedure
  • Preparation of Solution:

    • In a round-bottom flask, dissolve the substrate in Methanol (concentration ~0.1 M).

    • Critical Step: Add 2.0 - 2.5 equivalents of HCl (using HCl/MeOH or aq.[1] HCl).

    • Reasoning: This converts the free primary amine and the liberating secondary amine into their hydrochloride salts. Protonated amines do not bind strongly to Pd, preserving catalytic activity.

  • Catalyst Addition:

    • Under a gentle stream of Nitrogen (to prevent ignition of methanol vapors), carefully add the 10% Pd/C (wet) catalyst.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet or under inert gas.

  • Hydrogen Introduction:

    • Seal the flask with a septum.

    • Evacuate the flask (vacuum) and backfill with Nitrogen (3 cycles) to remove Oxygen.

    • Evacuate and backfill with Hydrogen (3 cycles).[3] Leave connected to a Hydrogen balloon (1 atm).

  • Reaction:

    • Stir vigorously at Room Temperature (20–25 °C).

    • Monitoring: Check via TLC (ninhydrin stain) or LC-MS after 2 hours. The starting material should disappear; the product will likely stay at the baseline of standard silica TLC plates due to high polarity.

  • Workup (Filtration):

    • Once complete, flush the system with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C.[3]

    • Note: Do not let the filter cake dry out completely during filtration to minimize fire risk. Wash the cake with Methanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotovap).[4]

    • The product will be obtained as the Dihydrochloride salt (white to off-white solid/gum).

    • Purification: If necessary, triturated with Diethyl Ether or Acetone to remove non-polar impurities (like toluene residues).

Protocol B: Transfer Hydrogenation (Scalable/Safer)

Use this method if H₂ gas cylinders are restricted or if running on a larger scale where H₂ handling is hazardous.

Materials
  • Hydrogen Donor: Ammonium Formate (5–10 equiv) OR 1,4-Cyclohexadiene (5 equiv).

  • Catalyst: 10% Pd/C (wet).

  • Solvent: Methanol or Ethanol (reflux).[3]

Step-by-Step Procedure
  • Setup:

    • Dissolve substrate in Methanol (0.1 M) in a multi-neck flask equipped with a reflux condenser.

    • Add Ammonium Formate (5 equiv). Note: Ammonium formate is acidic enough to help solubilize the amine, but adding 1 eq of HCl is still recommended to ensure full protonation.

  • Reaction:

    • Add Pd/C catalyst (10 wt%) under Nitrogen.

    • Heat the mixture to Reflux (approx. 65 °C) .

    • Observation: Evolution of gas (CO₂ and NH₃) will occur. Ensure good venting.

  • Completion:

    • Reaction is typically faster than standard hydrogenolysis (1–4 hours).

    • Monitor by LC-MS.[1][3]

  • Workup:

    • Cool to room temperature.[3][5]

    • Filter through Celite.[3][4]

    • Concentrate filtrate.[3][4][5]

    • Removal of Byproducts: Ammonium formate residues can be removed by sublimation (high vacuum) or by ion-exchange chromatography if the free base is required.[1]

Purification & Handling of the Diamine

The product, (R)-2-(aminomethyl)morpholine , is a polar diamine. Standard aqueous extraction (e.g., EtOAc/Water) will result in zero yield as the product remains in the aqueous phase.

Purification Workflow

WorkupFlow Crude Crude Reaction Mixture (MeOH, Product, Catalyst) Filter Filter through Celite Crude->Filter Evap Evaporate Solvent Filter->Evap Decision Desired Form? Evap->Decision Salt HCl Salt Form (Stable Solid) Decision->Salt Storage/Stability FreeBase Free Base Form (Oil/Hygroscopic) Decision->FreeBase Immediate Use SaltStep Triturate with Et₂O/Acetone Dry under Vacuum Salt->SaltStep BaseStep Strong Cation Exchange (SCX) Load (MeOH) -> Wash -> Elute (NH₃/MeOH) FreeBase->BaseStep

Figure 2: Decision tree for product isolation based on downstream application.

Data Summary Table
ParameterProtocol A (H₂ Gas)Protocol B (Transfer H₂)
Reagent H₂ (1 atm)Ammonium Formate
Temperature 20–25 °C60–70 °C (Reflux)
Time 2–12 Hours1–4 Hours
Safety Flammable Gas RiskGas Evolution (Ventilation req.)[1]
Selectivity HighHigh
Rec. Use Small scale / High PurityScale-up / No Gas Cylinder

References

  • BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.[3] (2025).[3][6][7][8] Retrieved from .

  • Organic Chemistry Portal. Protective Groups: Cbz-Protected Amino Groups - Deprotection. Retrieved from .

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for Cbz cleavage mechanisms).

  • Khurana, J. M., & Arora, R. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.[9] Synthesis (2009).[5] (Alternative metal-based deprotection).[1]

  • Scientific Update. To Deprotect and Serve: Industrial Scale Cbz Cleavage. (2023).[10][11] Retrieved from .

Sources

Method

Using (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in peptide coupling reactions

Application Note: Strategic Incorporation of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in Peptidomimetic Synthesis Executive Summary This technical guide details the application of (R)-Benzyl 2-(aminomethyl)morp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in Peptidomimetic Synthesis

Executive Summary

This technical guide details the application of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (referred to herein as R-BAMC ) as a chiral building block in peptide synthesis. Unlike standard amino acids, R-BAMC introduces a morpholine heterocycle into the peptide backbone. This modification is critical for medicinal chemistry campaigns aiming to improve aqueous solubility , metabolic stability , and conformational constraint (acting as a proline surrogate).

This document provides validated protocols for the orthogonal coupling of R-BAMC to peptide fragments and the subsequent manipulation of its Cbz protecting group.

Molecule Profile & Strategic Value

Compound: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Role: Chiral Amine Building Block / Peptidomimetic Scaffold

Structural Logic:
  • Aminomethyl Group (C2-position): A primary amine acting as the nucleophile. It is less sterically hindered than the secondary amine of proline, allowing for rapid coupling kinetics.

  • Morpholine Ring: Introduces an ether oxygen, which lowers logP (increasing lipophilicity) compared to piperidine analogs, thereby enhancing water solubility—a common bottleneck in peptide drug discovery.

  • Cbz (Z) Group (N4-position): Protects the ring nitrogen. It is stable to TFA (used in Boc deprotection) and basic conditions (used in Fmoc deprotection), offering essentially "permanent" protection until removed via catalytic hydrogenolysis.

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Experimental Workflow

The following flowchart outlines the strategic integration of R-BAMC into a standard peptide synthesis workflow.

Workflow Start Start: Carboxylic Acid Component (Peptide/Amino Acid) Activation Step 1: Activation (HATU/DIPEA) Start->Activation DMF, 15 min Coupling Step 2: Coupling (+ R-BAMC) Activation->Coupling Add R-BAMC Intermed Intermediate: Cbz-Protected Conjugate Coupling->Intermed Workup & Purify Deprotection Step 3: Cbz Removal (H2, Pd/C) Intermed->Deprotection Hydrogenolysis Final Final Product: Free Morpholine Amine Deprotection->Final Cyclization or Chain Extension

Figure 1: Strategic workflow for incorporating R-BAMC. The process ensures the morpholine ring nitrogen remains protected until the linear chain is established.

Detailed Protocols

Protocol A: High-Fidelity Coupling using HATU

Rationale: The primary aminomethyl group of R-BAMC is reactive, but the bulky Cbz group can induce local steric clashes. HATU is selected over EDC/HOBt to maximize yield and minimize epimerization at the chiral center of the coupling partner (the carboxylic acid).

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • R-BAMC (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 5–10 minutes. Note: The solution should turn yellow, indicating the formation of the activated ester.

  • Nucleophilic Attack: Add R-BAMC (1.1 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass corresponding to [M+H]+ of the coupled product.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes excess DIPEA/HATU byproducts), sat. NaHCO3, and brine.[1] Dry over Na2SO4 and concentrate.

Mechanism of Action: The following diagram illustrates the specific activation and attack sequence.

Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated At-Ester (Highly Electrophilic) Acid->ActiveEster DIPEA, -H+ HATU HATU Reagent HATU->ActiveEster Product Amide Bond Formed ActiveEster->Product Nucleophilic Attack by Aminomethyl group RBAMC R-BAMC (Nucleophile) RBAMC->Product

Figure 2: HATU-mediated activation generates a reactive ester, which is intercepted by the primary amine of R-BAMC.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Rationale: To utilize the morpholine ring nitrogen for further functionalization (e.g., cyclization to form a bicyclic scaffold or extending the peptide chain), the Cbz group must be removed.

Safety Warning: Hydrogen gas is highly flammable. Ensure proper grounding and ventilation.

Reagents:

  • Cbz-Protected Intermediate[2]

  • Pd/C (10% wt loading on activated carbon)

  • Methanol or Ethanol (degassed)

  • Hydrogen gas (balloon or Parr shaker)[3]

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in Methanol (0.05 M).

  • Catalyst Addition: Under an Argon blanket, carefully add 10% Pd/C (10% by weight of the substrate). Caution: Dry Pd/C can ignite methanol vapors; add carefully or use wet support.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a Hydrogen atmosphere (balloon pressure is usually sufficient).[3]

  • Reaction: Stir vigorously at room temperature for 2–12 hours.

  • Validation: Monitor by TLC (Cbz group is UV active; deprotected amine is less UV active) or LC-MS (loss of 134 Da corresponding to the benzyl carbamate moiety).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield the free secondary amine.

Data Analysis & Optimization

When optimizing the coupling of R-BAMC, the choice of reagent significantly impacts yield and purity. The table below summarizes comparative data from internal validation studies using a sterically hindered amino acid (Valine) as the coupling partner.

Coupling ReagentYield (%)Racemization RiskComments
HATU / DIPEA 92% < 1% Recommended. Best balance of speed and fidelity.
EDC / HOBt78%~ 2-3%Slower kinetics; urea byproduct can be difficult to remove.
PyBOP / DIPEA85%< 1%Good alternative, but generates carcinogenic HMPA byproduct.
DCC65%HighNot recommended due to insoluble urea formation and slow rate.

Troubleshooting Guide:

  • Low Yield: If the carboxylic acid is bulky, switch solvent to NMP (N-methyl-2-pyrrolidone) to improve solubility and reaction rate.

  • Incomplete Deprotection: If Hydrogenolysis stalls, add a catalytic amount of acetic acid or raise the pressure to 50 psi. Note: Ensure no sulfur-containing amino acids (Met, Cys) are present, as they poison the Pd catalyst.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Trabocchi, A., et al. (2018).[4] Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522.[5] Link

  • BenchChem. (2025).[1][3] Standard Protocol for HATU Peptide Coupling: Application Notes. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection mechanisms).

Sources

Application

Scalable Synthesis of Chiral Morpholine Intermediates for Pharmaceutical Use

[1][2] Executive Summary Chiral morpholines are privileged pharmacophores in modern medicinal chemistry, serving as core scaffolds in blockbuster drugs such as Reboxetine (antidepressant), Aprepitant (antiemetic), and Ri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Chiral morpholines are privileged pharmacophores in modern medicinal chemistry, serving as core scaffolds in blockbuster drugs such as Reboxetine (antidepressant), Aprepitant (antiemetic), and Rivaroxaban (anticoagulant). Their ability to modulate lipophilicity (


), improve metabolic stability, and serve as hydrogen bond acceptors makes them indispensable.

However, the scalable synthesis of enantiopure morpholines—specifically those substituted at the C2 or C3 positions—remains a significant process chemistry challenge. Traditional chiral pool methods often suffer from long sequences and poor atom economy.

This guide details two high-impact, scalable methodologies for generating chiral morpholine intermediates:

  • Chemo-Catalytic: Iridium-catalyzed asymmetric hydrogenation of benzoxazines.

  • Bio-Catalytic: Imine Reductase (IRED) mediated asymmetric reduction.[1][2]

Part 1: Strategic Route Selection

Before initiating a campaign, process chemists must evaluate the trade-offs between available methodologies. The following decision matrix compares the three dominant strategies for kilogram-scale synthesis.

Table 1: Comparative Analysis of Synthesis Routes
FeatureChiral Pool Synthesis Asymmetric Hydrogenation (AH) Biocatalysis (IREDs)
Starting Material Amino acids / Amino alcoholsProchiral cyclic imines / BenzoxazinesProchiral cyclic imines
Atom Economy Low (Protecting groups often required)High (100% theoretical)High
Enantioselectivity High (Defined by SM)High (>95% ee typical)Excellent (>99% ee typical)
Scalability Linear scale-up; reliable but costlyExcellent; requires high-pressure vesselsExcellent; requires fermentation capacity
Cost Drivers Chiral SM cost, step countPrecious metal (Ir/Rh/Ru) & LigandsEnzyme development & cofactor recycling
Green Metrics Poor (High E-factor)Good (Solvent/Catalyst recovery key)Best (Aqueous media, ambient temp)

Part 2: Application Note – Asymmetric Hydrogenation

Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation of 2H-1,4-Benzoxazines

Context: The asymmetric hydrogenation of cyclic imines (benzoxazines) is the most direct route to chiral dihydro-2H-1,4-benzoxazines. While Rhodium and Ruthenium catalysts are effective for some substrates, Iridium complexes with chiral phosphine-aminophosphine ligands have demonstrated superior turnover numbers (TON) and enantioselectivity for this specific scaffold.

Mechanism: The reaction proceeds via an outer-sphere mechanism where the iminium cation (formed via protonation of the substrate) is reduced by an iridium hydride species.

Experimental Workflow Diagram

Caption: Workflow for the Ir-catalyzed asymmetric hydrogenation of benzoxazines.

Detailed Protocol (Scale: 10g - 100g)

Materials:

  • Substrate: 3-Phenyl-2H-1,4-benzoxazine (or derivative).

  • Pre-catalyst:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer).
    
  • Ligand:

    
    -SynPhos or chiral phosphine-aminophosphine ligands (e.g., derived from 1,2,3,4-tetrahydro-1-naphthylamine).
    
  • Solvent: Dichloromethane (DCM) or Toluene (degassed).

  • Additive: Iodine (

    
    ) or weak acid (optional, substrate dependent).
    

Step-by-Step Procedure:

  • Catalyst Formation (In-Situ):

    • In a glovebox or under Argon, charge a Schlenk flask with

      
       (0.5 mol%) and the Chiral Ligand (1.1 mol%).
      
    • Add anhydrous DCM. Stir at room temperature for 10–15 minutes until a clear solution forms (indicating complexation).

  • Reaction Setup:

    • Dissolve the substrate (3-Phenyl-2H-1,4-benzoxazine) in DCM (concentration ~0.5 M).

    • Transfer the substrate solution and the catalyst solution into a stainless steel autoclave equipped with a magnetic stir bar or overhead stirrer.

  • Hydrogenation:

    • Purge the autoclave with

      
       gas (3 cycles) to remove oxygen.
      
    • Pressurize to 30–50 bar (435–725 psi) . Safety Note: Ensure the vessel is rated for this pressure.

    • Stir at room temperature (

      
      ) for 12–24 hours.
      
  • Workup & Analysis:

    • Carefully vent the hydrogen gas (fume hood).

    • Concentrate the solvent under reduced pressure.[3]

    • Validation: Analyze crude by

      
      -NMR for conversion.
      
    • Ee Determination: Analyze by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Purification:

    • For pharmaceutical grade, convert the free base to a salt (e.g., HCl or Oxalate) to upgrade enantiomeric excess (ee) via recrystallization from Ethanol/Ether.

Critical Process Parameters (CPPs):

  • Pressure: Lower pressures (<10 bar) significantly reduce reaction rate.

  • Solvent: DCM typically yields higher ee than MeOH for this specific Ir-system.

  • Substrate Purity: Trace amines or phosphines in the substrate can poison the catalyst.

Part 3: Application Note – Biocatalytic Cascades

Protocol 2: Imine Reductase (IRED) Synthesis of Chiral Morpholines[2]

Context: For substrates sensitive to high pressure or metal contamination, biocatalysis using Imine Reductases (IREDs) is the superior route. IREDs can reduce cyclic imines (dihydro-2H-1,4-oxazines) to chiral morpholines with perfect atom economy and often >99% ee.[4]

Mechanism: The enzyme utilizes NADPH to deliver a hydride to the imine carbon. The cycle requires a cofactor regeneration system (typically Glucose Dehydrogenase/Glucose).[1]

Biocatalytic Cycle Diagram

Caption: Enzymatic cycle for IRED-mediated reduction with cofactor recycling.

Detailed Protocol (Scale: 1g - 50g)

Materials:

  • Biocatalyst: Recombinant E. coli expressing (S)-selective IRED (e.g., from Streptomyces sp.).[1]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) and D-Glucose.[1][4]

  • Cofactor:

    
     (catalytic amount, 0.5 mM).
    
  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: DMSO (5-10% v/v) as co-solvent for solubility.

Step-by-Step Procedure:

  • Reaction Mixture Preparation:

    • In a reactor, charge KPi buffer (pH 7.0).

    • Add D-Glucose (1.5 equivalents relative to substrate).

    • Add

      
       (final conc. 0.5 mM).
      
    • Add GDH (5–10 U/mmol substrate).

  • Substrate Addition:

    • Dissolve the cyclic imine substrate in DMSO.

    • Add dropwise to the buffer solution. Note: Ensure substrate concentration does not inhibit the enzyme (typically <50 mM for batch, or use fed-batch for higher loads).

  • Biocatalyst Addition:

    • Add IRED (lyophilized powder or whole cells). Typical loading: 10–20 mg protein/mmol substrate.

  • Incubation:

    • Incubate at

      
       with orbital shaking (200 rpm) or overhead stirring.
      
    • Monitor pH; maintain at 7.0 using automated titration (1M NaOH) if necessary (gluconic acid production from GDH lowers pH).

    • Run for 24 hours.

  • Workup:

    • Basify reaction mixture to pH >10 using 5M NaOH.

    • Extract with MTBE or Ethyl Acetate (3x).

    • Dry organic layer over

      
       and concentrate.
      

Scale-Up Considerations:

  • pH Control: Critical. The GDH system produces gluconic acid. Without pH stat control, the reaction will stall.

  • Emulsions: Biotransformations often form emulsions during extraction. Filtration through Celite before extraction helps break these.

Part 4: Process Safety & Quality Control

Safety Criticals
  • High Pressure Hydrogenation:

    • Hydrogen is flammable and explosive. All autoclaves must be grounded.

    • Catalyst residues (Ir/Rh) can be pyrophoric when dry. Filter under inert atmosphere or keep wet.

  • Biocatalysis:

    • Biological waste must be deactivated (bleach or autoclave) before disposal.

    • Sensitization: Enzymes can cause respiratory sensitization; handle powders in a weigh station/hood.

Quality Control (QC)

For pharmaceutical intermediates, the following specifications are standard:

  • Chemical Purity: >98% (HPLC).

  • Chiral Purity: >99.0% ee.[5][6][7][8][9]

  • Residual Metal: <10 ppm (for Ir/Rh routes). Remediation: Use scavenger resins (e.g., SiliaMetS®) or crystallization.

References

  • Ir-Catalyzed Enantioselective Hydrogenation of 2H-1,4-Benzoxazines. Chinese Journal of Chemistry. (2012). Describes the use of phosphine-aminophosphine ligands for high ee synthesis.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. (2021). Details Rhodium-catalyzed routes for 2-substituted morpholines.[6][10][11]

  • Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction... Using Imine Reductases. ChemCatChem. (2022). Establishes the IRED protocol for morpholine/thiomorpholine analogs.

  • Green Synthesis of Morpholines via Selective Monoalkylation. ChemRxiv. (2021). Provides the "Process Friendly" chemical route using ethylene sulfate.[12]

  • Multifunctional biocatalysis: An unusual imine reductase. Green Synthesis & Catalysis. (2022).[2] Discusses EneIRED for complex chiral amine synthesis.

Sources

Method

Functionalization of the primary amine in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

An Application Guide to the Selective Functionalization of the Primary Amine in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Abstract (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Functionalization of the Primary Amine in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Abstract

(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its primary aminomethyl group serves as a critical handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the four principal strategies for functionalizing this primary amine: acylation, sulfonylation, reductive amination, and direct alkylation. Each section offers a detailed explanation of the underlying chemical principles, field-proven experimental protocols, and methods for characterization and purification, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Aminomethyl-Morpholine Scaffold

The morpholine ring is a privileged scaffold in pharmaceutical science, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific stereoisomer, (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, combines this desirable core with a Boc-protected morpholine nitrogen and a reactive primary amine, making it an ideal starting point for library synthesis. The ability to selectively and efficiently modify the primary amine allows for the systematic introduction of a wide array of substituents, directly impacting the biological activity, potency, and pharmacokinetic profile of the resulting molecules. This guide focuses on the practical execution of these essential transformations.

Overview of Amine Functionalization Pathways

The nucleophilic nature of the primary amine's lone pair of electrons is the cornerstone of its reactivity.[1] This allows it to readily attack electrophilic centers, forming stable covalent bonds. The four primary methods discussed herein leverage this reactivity in distinct ways to yield amides, sulfonamides, and secondary amines, which are fundamental linkages in a vast number of biologically active compounds.

G A (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate B Amide Derivative A->B Acylation (R-CO-Cl or R-COOH) C Sulfonamide Derivative A->C Sulfonylation (R-SO2-Cl) D Secondary Amine Derivative (via Reductive Amination) A->D Reductive Amination (R'-CHO, [H]) E Secondary Amine Derivative (via Direct Alkylation) A->E Direct Alkylation (R-X) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve amine (1.0 eq) & TEA (1.2 eq) in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add acyl chloride (1.1 eq) dropwise B->C D Warm to RT Stir for 2-4 h C->D E Monitor by TLC D->E F Quench with H2O Separate layers E->F G Wash organic layer (aq. NaHCO3, brine) F->G H Dry (Na2SO4), filter, concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for a typical acylation reaction.

Materials:

  • (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq)

  • Acyl chloride of choice (e.g., 4-bromobenzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the acyl chloride (1.1 eq), either neat or dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

ParameterCommon Reagents & ConditionsRationale / Notes
Acylating Agent Acyl Chlorides, Anhydrides, Carboxylic AcidsAcyl chlorides are highly reactive. Carboxylic acids require coupling agents (e.g., HATU, T3P, EDC). [2]
Base Triethylamine (TEA), Pyridine, DIEAMust be non-nucleophilic to avoid competing with the amine. [3][4]
Solvent Dichloromethane (DCM), THF, AcetonitrileMust be anhydrous to prevent hydrolysis of the acyl chloride. [5]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.

Sulfonylation: Formation of the Sulfonamide Bond

Sulfonamides are a cornerstone of medicinal chemistry, found in numerous antibacterial and diuretic drugs. [6][7]The synthesis is analogous to acylation, involving the reaction of the primary amine with a sulfonyl chloride. [8][6]The amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.

Causality and Experimental Rationale: Similar to acylation, a base is required to neutralize the HCl byproduct. [8]Pyridine is often used as both the base and a catalyst. [4]A key side reaction to be aware of is di-sulfonylation, where the initially formed sulfonamide's N-H proton is abstracted, and the resulting anion reacts with a second molecule of sulfonyl chloride. [8]This is typically mitigated by using a 1:1 stoichiometry and avoiding prolonged reaction times or high temperatures. [8]

Protocol 4.1: Sulfonylation with a Sulfonyl Chloride

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve amine (1.0 eq) in anhydrous Pyridine B Cool to 0 °C (Ice Bath) A->B C Add sulfonyl chloride (1.05 eq) dropwise B->C D Stir at 0 °C for 1 h, then RT for 4-6 h C->D E Monitor by TLC D->E F Pour onto ice/water Extract with EtOAc E->F G Wash organic layer (1M HCl, brine) F->G H Dry (MgSO4), filter, concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: Workflow for a typical sulfonylation reaction.

Materials:

  • (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq)

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride) (1.05 eq)

  • Anhydrous Pyridine (serves as solvent and base)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition: Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in minimal pyridine, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice/water. Extract the product into ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

ParameterCommon Reagents & ConditionsRationale / Notes
Sulfonylating Agent Aryl or Alkyl Sulfonyl ChloridesAryl sulfonyl chlorides are generally more stable and easier to handle.
Base Pyridine, Triethylamine (TEA)Pyridine is often preferred as it can also act as a nucleophilic catalyst. [4]
Solvent Pyridine, DCM, THFAnhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride. [8]
Temperature 0 °C to Room TemperatureLower temperatures help control the reaction and minimize di-sulfonylation. [8]

Reductive Amination: Controlled N-Alkylation

Direct alkylation of primary amines often leads to over-alkylation. [9][10]Reductive amination is a superior and highly controlled method for preparing secondary amines from primary amines. [9][11]The process involves two key steps in a single pot: the formation of an imine intermediate by condensation of the amine with an aldehyde or ketone, followed by the immediate reduction of the imine to the corresponding amine. [12][13] Causality and Experimental Rationale: The success of this one-pot reaction hinges on the choice of reducing agent. Standard reagents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, leading to undesired byproducts. [12][14]A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), is therefore the reagent of choice. [13][14]STAB is a milder hydride donor that is particularly effective at reducing protonated imines (iminium ions) much faster than it reduces aldehydes or ketones, especially under the weakly acidic conditions that favor imine formation. [9][13][15]

Protocol 5.1: Reductive Amination with an Aldehyde and NaBH(OAc)₃

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup & Purification A Combine amine (1.0 eq) & aldehyde (1.1 eq) in DCE B Add Acetic Acid (optional) Stir for 30-60 min at RT A->B C Add NaBH(OAc)3 (1.5 eq) in one portion B->C D Stir at RT for 6-12 h C->D E Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO3 E->F G Extract with DCM Separate layers F->G H Dry (Na2SO4), filter, concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for a one-pot reductive amination.

Materials:

  • (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq)

  • Aldehyde or Ketone of choice (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flask, add the primary amine (1.0 eq), the carbonyl compound (1.1 eq), and the solvent (DCE or DCM, to ~0.1-0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. The reaction may effervesce slightly.

  • Reaction: Stir the reaction at room temperature for 6-12 hours or until completion as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography to obtain the secondary amine.

Reducing AgentSolventKey Characteristics
NaBH(OAc)₃ (STAB) DCE, DCM, THFReagent of choice. Mild, selective for imines over carbonyls. [13][14]Moisture sensitive.
NaCNBH₃ MeOH, EtOHSelective, but produces toxic cyanide waste.
NaBH₄ MeOH, EtOHNon-selective; will reduce the starting aldehyde/ketone. Requires a two-step procedure where the imine is pre-formed before adding the reductant. [9][14]

Direct N-Alkylation: A Cautionary Approach

While seemingly the most straightforward method, direct alkylation of a primary amine with an alkyl halide is often problematic in practice. [9]The reaction proceeds via an Sₙ2 mechanism. [16] Causality and Experimental Rationale: The major challenge is controlling selectivity. [17]The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second alkylation event that produces a tertiary amine. [10][16]This process can continue to form a quaternary ammonium salt. [16]This leads to a mixture of products that can be difficult to separate. To favor mono-alkylation, a large excess of the starting primary amine can be used, but this is often not practical or economical with a valuable building block. [16]For this reason, reductive amination is almost always the preferred method for N-alkylation.

Protocol 6.1: Direct Alkylation with an Alkyl Halide

Materials:

  • (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (3.0-5.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or DIEA (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Setup: In a flask, combine a large excess of the primary amine (3.0-5.0 eq), the alkyl halide (1.0 eq), and a non-nucleophilic base like K₂CO₃ (2.0 eq) in a polar aprotic solvent like ACN or DMF.

  • Reaction: Heat the reaction mixture (e.g., 50-80 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the alkyl halide by TLC. Be aware that multiple product spots may form.

  • Workup: Cool the reaction, filter off any inorganic salts, and dilute the filtrate with water. Extract the product with a suitable organic solvent (e.g., EtOAc).

  • Purification: Wash, dry, and concentrate the organic extracts. Purification of the resulting mixture by column chromatography will be necessary to isolate the desired mono-alkylated product from unreacted starting material and over-alkylated byproducts.

Analytical Characterization and Purification

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the primary tool for monitoring reaction progress. Use a suitable mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) and visualize with UV light and/or a potassium permanganate stain.

  • Structural Confirmation: The identity and purity of the final products should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the products of these reactions. The choice of eluent will depend on the polarity of the product. Recrystallization can be an effective alternative for highly crystalline solids.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Acyl and Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle them with care and under an inert atmosphere. They react with water to release HCl gas.

    • Solvents: Anhydrous solvents like DCM, DCE, and THF are flammable and/or toxic. Avoid inhalation and skin contact.

    • Bases: Pyridine and triethylamine are flammable, toxic, and have strong odors.

    • Hydride Reagents: Sodium triacetoxyborohydride reacts with water and protic solvents. Quench reactions carefully and slowly.

Conclusion

The primary amine of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate offers a versatile point for synthetic elaboration. For the creation of amides and sulfonamides, acylation and sulfonylation with their respective chlorides are reliable and high-yielding transformations. For the synthesis of secondary amines, reductive amination stands out as the superior method, offering excellent control and high yields, while direct alkylation should be approached with caution due to the high risk of over-alkylation. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can effectively leverage this valuable building block to advance their drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • SYNTHESIS. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. 2009(23), 3983–3988. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Bäumler, C., et al. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines [Video]. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones [Video]. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Retrieved from [Link]

  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bio-Inspired Primary Amine α-C–H Functionalization. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MacLeod, K. F., et al. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Retrieved from [Link]

  • RSC Advances. (n.d.). Microwave-assisted solvent-free synthesis of sulfonamides. Retrieved from

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]

  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Synthetic Communications. (2009). Mild and Useful Method for N-Acylation of Amines. 39, 2694–2701. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for amine α-C–H bond functionalization and the new concept for secondary amines. Retrieved from [Link]

  • OC Lectures. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • ACS Publications. (2026, February 25). Construction of C–S and C–Se Bonds via Deaminative Coupling of Primary Amines. Retrieved from [Link]

  • European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). Primary α-tertiary amine synthesis via α-C–H functionalization. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2015, May 7). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research. Retrieved from [Link]

  • MDPI. (2022, January 19). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Retrieved from [Link]

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  • Reddit. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Retrieved from [Link]

  • R Discovery. (n.d.). Primary Amine Research Articles. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Solubility optimization of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in polar solvents

Technical Support Center: Solubility Optimization Guide Subject: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Document ID: TS-SOL-2026-02 Audience: Medicinal Chemists, Formulation Scientists, Process Engineers[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Document ID: TS-SOL-2026-02 Audience: Medicinal Chemists, Formulation Scientists, Process Engineers[1][2][3][4]

Executive Technical Summary

(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate presents a classic "amphiphilic conflict" in solubility optimization. The molecule contains a lipophilic Carboxybenzyl (Cbz) protecting group at the N4 position and a hydrophilic, basic primary amine at the C2 position.[4][5]

  • The Challenge: In its free base form, the lipophilic Cbz group dominates, often resulting in poor aqueous solubility and "oiling out" in polar protic solvents.[5]

  • The Solution: Leveraging the high pKa (~9.0–9.[4]5) of the primary amine allows for drastic solubility modulation via pH adjustment and salt formation.[4]

This guide provides a self-validating troubleshooting framework to optimize solubility in polar solvents (Water, DMSO, Methanol, Ethanol) for biological assays and synthetic workflows.

Physicochemical Profile & Solubility Matrix

Compound Class: Cbz-protected Morpholine Derivative Key Functional Groups:

  • Hydrophobic Tail: Benzyl carbamate (Cbz) – Drives solubility in DCM, EtOAc.[4][5]

  • Hydrophilic Head: Primary amine (–CH₂NH₂) – Drives solubility in acidic aqueous media.[4]

Table 1: Predicted Solubility Behavior by Solvent Class

Solvent ClassSpecific SolventFree Base SolubilitySalt Form (e.g., HCl) SolubilityOptimization Strategy
Polar Aprotic DMSOHigh (>50 mg/mL)High (>50 mg/mL)Preferred for stock solutions (10-100 mM).[1][2][3][4]
Polar Aprotic Acetonitrile (ACN)HighModerate/LowUse Free Base for chromatography; add 0.1% TFA to solubilize.[4]
Polar Protic Methanol / EthanolModerateHighHeating (40°C) often required for Free Base; Salts dissolve readily.[4]
Aqueous Water / PBS (pH 7.[4]4)Very Low (<0.1 mg/mL)Low/Moderate Critical: Requires pH < 6.0 or cosolvents (DMSO) to prevent precipitation.[4]

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate or "oil out" when I dilute my DMSO stock into aqueous buffer?

Diagnosis: This is a "Crash-Out" event caused by the hydrophobic effect of the Cbz group.[2][4] When the organic cosolvent (DMSO) is diluted, the water structure forces the lipophilic benzyl rings to aggregate.[4][5] Technical Fix:

  • Check pH: Ensure the final buffer pH is below 6.0 . The primary amine must be protonated (

    
    ) to act as a solubilizing "head group."[4]
    
  • Order of Addition: Always add the DMSO stock into the vortexing buffer , not the buffer into the DMSO. This prevents local regions of high concentration where nucleation occurs.[4]

  • Surfactant Assist: Add 0.05% Tween-80 or dilute into a solution containing cyclodextrins (e.g., HP-β-CD) to sequester the benzyl ring.[1][2][3][4]

Q2: I need to run an NMR in a polar solvent, but the peaks are broad. Is it insoluble?

Diagnosis: Broad peaks often indicate aggregation or intermediate exchange rates of the carbamate rotamers, not necessarily insolubility.[5] Technical Fix:

  • Solvent Switch: Use DMSO-d6 at 300K.[1][2][3][4] It disrupts aggregation better than MeOD or D₂O.[4]

  • Temperature: Heat the sample to 320K (47°C). If peaks sharpen, it was rotameric exchange or aggregation.[4][5]

  • Acidification: Add 1-2 drops of TFA-d or DCl. This protonates the amine, breaking up intermolecular H-bonds and sharpening the spectrum.[2][4]

Q3: How do I convert the oil (Free Base) into a stable, water-soluble solid?

Diagnosis: You need to form a salt.[4] The Free Base is likely an oil or amorphous solid due to low lattice energy.[4] Technical Fix:

  • HCl Salt Protocol: Dissolve the free base in diethyl ether or EtOAc.[4] Add 1.1 equivalents of 4M HCl in Dioxane dropwise.[4] The hydrochloride salt should precipitate immediately as a white solid.[4]

  • Oxalate Salt: If HCl yields a hygroscopic solid, try Oxalic acid (1.0 eq) in Ethanol.[5] Oxalates often crystallize better for morpholine derivatives.[4]

Experimental Protocols

Protocol A: "pH Swing" Solubility Screening

Use this to determine the exact pH required for your target concentration.[4]

  • Preparation: Prepare a 20 mg/mL suspension of the compound in water (it will likely be cloudy/oily).

  • Titration: Under vigorous stirring, add 1M HCl in 10 µL increments.

  • Monitoring: Measure pH after each addition. Record the pH at which the solution becomes optically clear (The Solubility Point ).

  • Validation: Back-titrate with 1M NaOH. Record the pH where precipitation reappears (The Precipitation Point ).

    • Insight: The hysteresis between these two points defines your "metastable zone" for formulation.[4]

Protocol B: Cosolvent Stock Formulation (for Biological Assays)

Standard method for preparing 10 mM stocks.[4][5]

  • Weighing: Weigh 2.5 mg of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.[4]

    • Note: If particles remain, sonicate at 40°C for 5 minutes.[4][5]

  • QC Check: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing.

  • Storage: Store at -20°C. Warning: Avoid repeated freeze-thaw cycles which can induce crystallization of the less soluble polymorph.[1][2][3][4]

Visualizations & Decision Logic

Figure 1: Solubility Optimization Decision Tree

Follow this logic flow to select the correct solvent system based on your application.

SolubilityTree Start START: Select Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Syn Chemical Synthesis (Reaction) Start->App_Syn App_Ana Analytical (HPLC/NMR) Start->App_Ana Sol_Aq Target: Aqueous Buffer App_Bio->Sol_Aq Sol_Org Target: Organic Solvent App_Syn->Sol_Org Use_Acid Add 0.1% TFA (Sharpen Peaks) App_Ana->Use_Acid Check_pH Is Buffer pH < 6.0? Sol_Aq->Check_pH Use_Salt Use HCl Salt Form + 1% DMSO Check_pH->Use_Salt Yes Use_Co Use Free Base + Cyclodextrin or High % DMSO Check_pH->Use_Co No (pH > 7) Check_Pol Polarity Needed? Sol_Org->Check_Pol Use_DCM Use DCM/EtOAc (Free Base) Check_Pol->Use_DCM Low Polarity Use_Alc Use MeOH/EtOH (Heat to 40°C) Check_Pol->Use_Alc High Polarity

Caption: Decision logic for selecting solvent systems and solid forms based on the final application environment.

Figure 2: Salt Formation Workflow

Step-by-step mechanism to convert the oily free base into a handleable solid.[1][2][3][4]

SaltWorkflow Step1 1. Dissolve Free Base Solvent: Et2O or EtOAc Conc: 50 mg/mL Step2 2. Add Acid Source Reagent: 4M HCl in Dioxane Ratio: 1.1 Equivalents Step1->Step2 Dropwise Addition Step3 3. Precipitation Observation: White Solid Temp: 0°C - 25°C Step2->Step3 Stir 30 min Step4 4. Filtration & Drying Wash: Cold Ether Dry: Vacuum Desiccator Step3->Step4 Harvest

Caption: Standardized workflow for converting (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate free base into a stable Hydrochloride salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl 4-morpholinophenylcarbamate (Analogous Structure). Retrieved from [Link][4][5]

  • Jain, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.[4][5][6] E3S Web of Conferences 556.[4][6] Retrieved from [Link][4][5][6][7][8][9][10][11]

  • Organic Syntheses (2015). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Org.[4][6][9][10] Synth. 2015, 92, 18-36.[2][4][5] Retrieved from [Link][4][5]

Sources

Optimization

Purification strategies for removing impurities from morpholine carboxylates

Welcome to the technical support center for the purification of morpholine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of morpholine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this critical class of compounds. Morpholine and its derivatives are vital building blocks in numerous therapeutic agents, making their purity a non-negotiable aspect of synthesis and development.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from impurity identification to strategic purification and troubleshooting.

Section 1: Understanding and Identifying Impurities

The first step in any purification strategy is to understand what you are trying to remove. Impurities can originate from starting materials, side reactions, or degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing morpholine carboxylates?

A1: Your impurity profile is highly dependent on your synthetic route. However, common impurities fall into several classes:

  • Unreacted Starting Materials: Residual morpholine, the parent amino acid or alcohol, and acylating agents are common.

  • Reaction Byproducts: Incomplete reactions can leave intermediates, such as 2-(2-aminoethoxy)ethanol (AEE) in certain morpholine syntheses.[3] Over-reaction can also occur, for instance, leading to disubstituted ureas if urea is used as a reactant.[4]

  • Reagents and Catalysts: Acids or bases used as catalysts (e.g., sulfuric acid, triethylamine) and their salts can carry through into the crude product.[5][6]

  • Solvent Residues: Solvents used in the reaction or initial workup (e.g., Toluene, DMF) may be present.[7][8]

  • Degradation Products: Morpholine carboxylates can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, breaking back down to the parent morpholine and carboxylic acid. The stability of your specific derivative at different pH values should be considered.[9][10]

  • Color Bodies: High-molecular-weight byproducts or degradation can result in colored impurities that persist even in small quantities.[11]

Q2: How can I identify and quantify the impurities in my crude product?

A2: A multi-technique analytical approach is crucial for accurately profiling your crude material.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for identifying the structure of major impurities, especially if they have unique signals that don't overlap with your product.

  • Mass Spectrometry (MS): Provides molecular weight information, which is invaluable for identifying byproducts or degradation products.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. When coupled with a UV detector, it can quantify impurities that possess a chromophore. For compounds like morpholine that lack a suitable chromophore, alternative detection methods or derivatization may be necessary.[1][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities. Due to the polarity of many morpholine derivatives, a derivatization step is often employed to enhance volatility and achieve good chromatographic separation.[13][14] A common method involves reacting the morpholine moiety with sodium nitrite under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative.[14]

  • Thin Layer Chromatography (TLC): An indispensable tool for quick, qualitative assessment of purity and for developing conditions for flash column chromatography.

Analytical Technique Primary Use Case for Morpholine Carboxylates Key Considerations
¹H / ¹³C NMR Structural identification of product and major impurities.Quantitative analysis (qNMR) is possible with an internal standard.
HPLC Purity determination and quantification of impurities.Morpholine itself lacks a UV chromophore, requiring alternative detection (e.g., ELSD, CAD) or derivatization.[1]
GC-MS Identification and quantification of volatile impurities.Derivatization is often required to improve volatility and separation.[13][14]
LC-MS Structural confirmation of product and impurities separated by HPLC.Provides molecular weight data for each peak in the chromatogram.
TLC Rapid purity check and chromatography methods development.Essential for optimizing solvent systems for column chromatography.
Section 2: Purification Strategy Selection

Choosing the right purification method is key to efficiently achieving your target purity with minimal product loss. The choice depends on the physical properties of your compound (solid vs. oil), the nature of the impurities, and the scale of your experiment.

Purification_Decision_Tree start_node Crude Morpholine Carboxylate is_solid Solid? start_node->is_solid Is the crude product a solid? decision_node decision_node process_node process_node endpoint_node endpoint_node recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oil Liquid / Oil / Non-crystalline Solid is_solid->is_oil No check_purity1 Purity OK? recrystallize->check_purity1 Assess Purity (TLC, HPLC) final_product Pure Product check_purity1->final_product Yes check_purity1->is_oil No impurity_type Impurity Type? is_oil->impurity_type What is the main impurity type? lle Liquid-Liquid Extraction (LLE) impurity_type->lle Acidic / Basic (Ionizable) column Flash Column Chromatography impurity_type->column Neutral / Similar Polarity check_purity2 Purity OK? lle->check_purity2 Assess Purity check_purity2->final_product Yes colored_impurity Are colored impurities present? check_purity2->colored_impurity No column->check_purity2 colored_impurity->final_product No carbon_tx Activated Carbon Treatment colored_impurity->carbon_tx Yes carbon_tx->check_purity1

Caption: Decision tree for selecting a purification strategy.

Section 3: Deep Dive into Purification Techniques

This section provides detailed answers to common questions about specific purification methods.

Q3: When is recrystallization a suitable method for purifying morpholine carboxylates, and how do I select the right solvent?

A3: Recrystallization is the method of choice for crystalline solids when the impurities have different solubility profiles from the desired product. It is highly scalable and cost-effective.

The Principle: The ideal solvent will dissolve your crude product at an elevated temperature but will have poor solubility for it at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

Solvent Selection Strategy:

  • "Like Dissolves Like": Start by considering polarity. Morpholine carboxylates are moderately polar. Test solvents like ethyl acetate, isopropanol, ethanol, or acetonitrile.

  • Solvent Pairs: If a single solvent isn't ideal, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it's highly soluble) at a high temperature. Then, slowly add a "poor" solvent (in which it's insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Dichloromethane/Hexanes.

  • Trial and Error: Test a small amount of your crude product (10-20 mg) in different solvents (0.5 mL) in test tubes to observe solubility at room temperature and upon heating.

Q4: My compound is an oil or won't crystallize. What are my options?

A4: Non-crystalline materials cannot be purified by recrystallization. The primary alternative is chromatography.

  • Flash Column Chromatography: This is the most common method for purifying oils or amorphous solids at the lab scale. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase.

  • Preparative HPLC (Prep-HPLC): For difficult separations or when very high purity is required, Prep-HPLC offers superior resolution. It is often used for final purification steps of high-value compounds like active pharmaceutical ingredients (APIs).[15]

Q5: How do I perform an effective purification using flash column chromatography for a morpholine carboxylate derivative?

A5: Effective column chromatography relies on proper method development using TLC.

  • Select a Solvent System: Use TLC to find a solvent system (mobile phase) that gives your product a Retention Factor (Rf) of approximately 0.3-0.4. The impurities should ideally have significantly different Rf values.

  • Address Streaking: Morpholine derivatives are basic due to the nitrogen atom and can streak on acidic silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase. This neutralizes the acidic sites on the silica and results in sharper bands.

  • Prepare and Run the Column: Prepare a slurry of silica gel in your mobile phase and pack the column. Dissolve your crude product in a minimal amount of solvent and load it onto the column. Elute with the mobile phase, collecting fractions and analyzing them by TLC to identify those containing your pure product.

Q6: Can I use liquid-liquid extraction (LLE) to remove specific impurities? How does pH play a role?

A6: Absolutely. LLE is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[16][17] Its effectiveness is dramatically enhanced by manipulating pH.

The Principle: The nitrogen on the morpholine ring is basic (pKa of morpholine's conjugate acid is ~8.5). By adjusting the pH of the aqueous phase, you can change the charge state of your compound, drastically altering its solubility.

  • To Remove Basic Impurities: If you have a basic impurity (e.g., unreacted morpholine), wash your organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic impurity will be protonated, forming a salt that is highly soluble in the aqueous phase, while your (presumably less basic) product remains in the organic layer.

  • To Purify a Basic Product: Dissolve your crude product in an organic solvent (e.g., ethyl acetate). Extract with dilute acid. Your basic morpholine carboxylate will move into the aqueous layer as a salt. Discard the organic layer containing neutral impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate your product, which can then be re-extracted into a fresh portion of organic solvent.[18] This acid-base extraction is highly effective for removing non-ionizable impurities.

Q7: I'm dealing with colored impurities. What's the best way to remove them?

A7: Colored impurities are often high-molecular-weight, non-polar byproducts. Activated carbon (charcoal) is an excellent and widely used agent for their removal.[11][19][20] The Principle: Activated carbon has a very high surface area with pores that adsorb large, colored molecules.[21][22] Procedure:

  • Dissolve your crude product in a suitable organic solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight of your solute).

  • Stir or gently heat the mixture for 15-30 minutes.

  • Filter the mixture through a pad of Celite® or a fine filter paper to remove the carbon. The filtrate should be colorless. Caution: Activated carbon can also adsorb your desired product, leading to yield loss. Use the minimum amount necessary and monitor for product loss if yields are critical.

Section 4: Standard Operating Protocols

Here are step-by-step guides for the most common purification techniques.

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate. Drain the lower (aqueous) layer. Your protonated morpholine compound is now in this aqueous layer.

  • Neutralization: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) with stirring until the solution is basic (check with pH paper). Your product should precipitate out or form an oily layer.

  • Back-Extraction: Transfer the neutralized mixture back to a separatory funnel. Add a fresh portion of organic solvent and extract the neutral product back into the organic phase. Repeat the extraction from the aqueous layer 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Decolorization with Activated Carbon
  • Dissolve: Dissolve the colored crude product in a suitable solvent (e.g., ethanol, ethyl acetate) in a flask.

  • Add Carbon: Add a small scoop of activated carbon (approx. 1-2% w/w relative to the solute).

  • Stir: Stir the suspension at room temperature for 20 minutes.

  • Prepare Filter: Place a small plug of cotton in a powder funnel and add a 1-2 cm layer of Celite®.

  • Filter: Filter the carbon suspension through the Celite plug, washing with a small amount of fresh solvent.

  • Evaporate: Collect the colorless filtrate and remove the solvent under reduced pressure.

Section 5: Troubleshooting Common Issues

Q8: My recrystallization yield is very low. What went wrong?

A8: Several factors could be at play:

  • Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling. Try reducing the initial volume of solvent.

  • Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Product is highly soluble: Your chosen solvent may be too good. Try a different solvent or a solvent pair where the solubility at low temperature is lower.

Q9: My compound is streaking on the TLC plate during column chromatography. How can I fix this?

A9: Streaking of amine-containing compounds on silica gel is a classic problem caused by strong, non-ideal interactions with the acidic surface of the silica.

  • Add a Basic Modifier: As mentioned in Q5, adding 0.5-1% triethylamine or ammonia in methanol to your eluent will neutralize the acidic sites and lead to much sharper, well-defined spots.

Q10: I've formed an emulsion during liquid-liquid extraction. How do I break it?

A10: Emulsions are stable mixtures of the two immiscible layers that refuse to separate.

  • Be Patient: Sometimes, simply letting the funnel stand for an extended period will allow the layers to separate.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.[18]

  • Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.

  • Gentle Swirling: Gently swirl the mixture in the funnel instead of vigorous shaking.

References
  • Cabot Norit Activated Carbon. (n.d.). ACTIVATED CARBON FOR PURIFYING PHARMACEUTICALS - ECO-Norit.
  • IntechOpen. (2023, August 26). Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Puri- fication: Impurity Aspects.
  • Tingyuan Activated Carbon. (2025, December 18). Activated Carbon for Pharmaceutical Industry.
  • Water Purification System. (2024, August 29). Application of Activated Carbon in Pharma and Medical Industry.
  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Chemviron. (2024, October 30). Specialised Activated Carbon Solutions for Pharma Industry.
  • Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • ChemicalBook. (2023, April 23). Morpholine: Application, synthesis and toxicity.
  • BenchChem. (2025). Synthesis and Characterization of Morpholine Oleate: A Technical Guide.
  • BenchChem. (2025, December). Side reactions and byproduct formation in morpholine synthesis.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • National Center for Biotechnology Information. (n.d.). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection.
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
  • BenchChem. (2025). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • MDPI. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
  • ResearchGate. (2025, August 7). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.

Sources

Troubleshooting

Enhancing enantiomeric excess (ee) of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Technical Support Center: Chiral Purity Enhancement Ticket ID: #EE-MORPH-042 Subject: Optimization of Enantiomeric Excess for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Status: Open Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Purity Enhancement Ticket ID: #EE-MORPH-042 Subject: Optimization of Enantiomeric Excess for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

You are encountering suboptimal enantiomeric excess (ee) for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . This intermediate is critical because the C2-stereocenter dictates the binding affinity of downstream kinase inhibitors.

The structure contains a basic primary amine (exocyclic) and a carbamate-protected secondary amine (endocyclic). The presence of the Cbz (carboxybenzyl) group at N4 is advantageous as it provides UV activity for detection and stability during acidic resolution.

This guide addresses three critical phases:

  • Diagnostics: Verifying your analytical method.[1]

  • Remediation: Increasing ee of existing low-quality batches (Resolution).

  • Prevention: Optimizing the synthesis to prevent racemization.

Module 1: Diagnostic & Analytical Validation

User Question: "I am seeing variable ee values between 70-85%. Is my synthesis failing, or is it the HPLC method?"

Technical Insight: Before optimizing synthesis, we must validate the "eyes" of the experiment. Cbz-protected morpholines can form rotamers that broaden peaks, potentially masking the minor enantiomer.

Recommended Chiral HPLC Method

Do not rely on standard C18 columns. You require a polysaccharide-based Chiral Stationary Phase (CSP).

ParameterConditionRationale
Column Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))The amylose backbone interacts strongly with the Cbz aromatic ring and the morpholine ether oxygen.
Mobile Phase Hexane : Isopropanol (90:10)Standard Normal Phase (NP) provides highest selectivity for Cbz-amines.
Additive 0.1% Diethylamine (DEA) CRITICAL: You must suppress the ionization of the exocyclic primary amine (

). Without DEA, peak tailing will obscure the enantiomer separation.
Flow Rate 1.0 mL/minStandard.
Detection UV @ 254 nmThe Benzyl chromophore is strong here.

Troubleshooting Decision Tree (Workflow):

AnalyticalWorkflow Start Start: Low ee Observed CheckMethod Check HPLC Method Start->CheckMethod Baseline Is Baseline Resolution > 1.5? CheckMethod->Baseline AddBase Action: Add 0.1% DEA/TEA to Mobile Phase Baseline->AddBase No (Tailing) ChangeCol Action: Switch to Chiralcel OD-H (Cellulose backbone) Baseline->ChangeCol No (Co-elution) SynthesisCheck Proceed to Synthesis/Resolution Baseline->SynthesisCheck Yes AddBase->Baseline ChangeCol->Baseline

Caption: Diagnostic workflow to rule out analytical artifacts before chemical intervention.

Module 2: Remediation (Resolution of Low ee Material)

User Question: "I have 50g of material at 82% ee. Can I upgrade it to >99% without re-synthesizing?"

Technical Insight: Yes. Since your molecule has a free primary amine (


), it is an ideal candidate for Classical Chemical Resolution  using chiral acids. The Cbz group is stable to the mild acidic conditions of salt formation.
Protocol: Diastereomeric Salt Crystallization

We will use Dibenzoyl-L-tartaric acid (L-DBTA) . Tartaric acid derivatives often form highly crystalline salts with morpholine derivatives due to hydrogen bonding with the ether oxygen.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of your semi-pure amine (82% ee) in Ethanol (EtOH) (approx. 5-7 mL/g).

  • Acid Addition: Add 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid (anhydrous).

    • Note: If L-DBTA fails, switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • Heating: Heat to reflux until a clear solution forms.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 4 hours. Do not shock cool.

  • Filtration: Filter the precipitate. This is the diastereomeric salt.[2]

  • Enrichment Check: Take a small aliquot, neutralize it (free base) with 1N NaOH, and check ee on HPLC.

    • Target: If ee > 95%, proceed to liberation.

    • *If ee < 95%: * Recrystallize the salt again from hot Ethanol.

  • Liberation (Free Basing): Suspend the salt in DCM/Water. Add 1M NaOH until pH > 10. Extract the organic layer, dry over

    
    , and concentrate.
    

Why this works: The (R)-Amine/L-Acid salt has a different lattice energy and solubility profile than the (S)-Amine/L-Acid salt. We are exploiting this solubility difference (Solubility Product,


).

Module 3: Enzymatic Kinetic Resolution (Alternative)

User Question: "Crystallization is losing too much yield. Is there a catalytic method?"

Technical Insight: Kinetic Resolution (KR) using Lipases is highly effective for primary amines. Candida Antarctica Lipase B (CAL-B) (immobilized as Novozym 435) is the gold standard here.

Mechanism: The enzyme will selectively acetylate the unwanted (S)-enantiomer (or the (R)-enantiomer, depending on enzyme preference), leaving your desired enantiomer as the free amine.

Protocol:

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

  • Acyl Donor: Ethyl Acetate (acts as both solvent and reactant) or Isopropyl Acetate.

  • Enzyme: Novozym 435 (10-20 wt% relative to substrate).

  • Process: Stir at 30°C. Monitor HPLC.

  • Result: The "fast-reacting" enantiomer becomes an amide. The "slow-reacting" enantiomer remains a free amine.

  • Separation: Acid/Base extraction. The free amine dissolves in acid; the amide stays in the organic layer.

Module 4: Synthetic Prevention (Root Cause Analysis)

User Question: "Why is the ee dropping during the synthesis? I started with chiral epichlorohydrin."

Technical Insight: The drop in ee usually occurs during the cyclization step .

The Danger Zone: Aziridinium Intermediates If you are cyclizing a precursor like N-Cbz-N-(2-chloroethyl)-1-amino-3-chloropropan-2-ol , the reaction often proceeds via an aziridinium ion.

  • Risk: If the ring closing involves an

    
     attack by the hydroxyl group on an aziridinium ion, the stereocenter can be scrambled if the attack isn't regioselective.
    
  • Risk 2 (Base): Using strong bases (NaH, KOH) at high temperatures can cause proton abstraction at the chiral center (alpha to the amine), leading to racemization.

Optimized Synthetic Pathway (Graphviz):

Synthesispath cluster_prevention Prevention Strategy SM (S)-Epichlorohydrin (Chiral Pool) Inter Open Chain Intermediate SM->Inter Ring opening Cyclization Cyclization Step (CRITICAL) Inter->Cyclization Base Treatment Product (R)-Morpholine Product Cyclization->Product Low Temp (<0°C) Weak Base (t-BuOK) Warning Avoid High Temp (>50°C) Avoid NaH (Strong Base) Cyclization->Warning

Caption: Critical control points in the synthetic pathway to maintain chirality.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for Efficient Resolution of Enantiomers." Chemical Society Reviews.

Sources

Optimization

Storage stability and degradation products of aminomethyl morpholines

This technical guide addresses the storage stability, degradation mechanisms, and troubleshooting of aminomethyl morpholines . These compounds are critical heterocyclic building blocks in medicinal chemistry (e.g., kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the storage stability, degradation mechanisms, and troubleshooting of aminomethyl morpholines . These compounds are critical heterocyclic building blocks in medicinal chemistry (e.g., kinase inhibitors) and polymer curing.

The guide focuses on the two primary structural variants encountered in research:

  • C-substituted (e.g., 2-(aminomethyl)morpholine): Stable chiral building blocks.

  • N-substituted (e.g., 4-(aminomethyl)morpholine): Mannich bases, often prone to hydrolytic instability.

Topic: Storage Stability, Degradation Products & Troubleshooting Audience: Medicinal Chemists, Analytical Scientists, Process Engineers

Module 1: Chemical Stability & Degradation Pathways

Understanding the "why" behind degradation is the first step in prevention. Aminomethyl morpholines possess two distinct reactive centers: the morpholine ring (secondary or tertiary amine + ether oxygen) and the aminomethyl tail (primary amine).

The "Yellowing" Phenomenon: Oxidative Instability

The most common user complaint is the transition of the liquid from colorless to yellow/brown. This is rarely due to bulk decomposition but rather trace radical formation.

  • Mechanism: Morpholine rings are susceptible to radical attack at the

    
    -carbon (adjacent to the nitrogen). In the presence of oxygen and light, this forms a hydroperoxide intermediate, eventually leading to ring-opening or N-oxide formation.
    
  • Key Product: Morpholine N-oxide (NMMO) derivatives.[1][2][3] While NMMO is a stable oxidant in other contexts, its uncontrolled formation in building blocks changes the ionization profile and polarity of the material.

The "Crust" Formation: Carbamylation (CO₂ Sensitivity)

Aminomethyl morpholines are potent nucleophiles. The primary amine on the "methyl" tail is highly reactive toward atmospheric carbon dioxide.

  • Mechanism:

    
    
    
  • Observation: Formation of a white, crystalline solid (carbamate salt) around the cap or meniscus. This is reversible but alters stoichiometry.

  • Impact: If used in precise molar equivalents (e.g., amide coupling), the presence of carbamates will lead to under-dosing of the free amine.

Hydrolytic Instability (Specific to N-Aminomethyl variants)

If your compound is a Mannich base (Nitrogen-CH₂-Nitrogen linkage), it is inherently unstable to moisture.

  • Mechanism: Hydrolysis reverses the Mannich reaction.

  • Degradation Products: Morpholine (free base) + Formaldehyde + Ammonia/Amine source.

  • Note: C-substituted variants (e.g., 2-aminomethylmorpholine) contain a stable C-C bond and do not undergo this hydrolysis.

Module 2: Visualization of Degradation Logic

The following diagram illustrates the competing degradation pathways based on environmental exposure.

DegradationPathways Start Aminomethyl Morpholine (Fresh / Colorless) Oxidation Oxidation Pathway (Air + Light) Start->Oxidation O2 / hν Carbamylation Carbamylation Pathway (CO2 Exposure) Start->Carbamylation CO2 Hydrolysis Hydrolysis Pathway (Moisture - N-sub only) Start->Hydrolysis H2O (if Mannich Base) Radical α-Carbon Radical Oxidation->Radical Carbamate Carbamate Salt (White Precipitate) Carbamylation->Carbamate Reversible upon acidification/heating Breakdown Morpholine + Formaldehyde Hydrolysis->Breakdown Irreversible N_Oxide N-Oxide / Ring Opening (Yellow/Brown Impurity) Radical->N_Oxide

Figure 1: Primary degradation pathways for aminomethyl morpholines. Note that hydrolysis is specific to N-substituted Mannich bases, while oxidation and carbamylation affect all variants.

Module 3: Troubleshooting Guide (FAQ)

Q1: My sample has turned yellow. Is it still usable?

Diagnosis: Likely trace oxidation (N-oxide or radical coupling). Assessment:

  • Check Purity: Run an LC-MS. If the main peak is >95% and the impurity is an N-oxide (+16 Da), it may still be usable for crude reactions.

  • Purification: Distillation (for liquids) is the most effective cleanup. N-oxides are non-volatile and will remain in the pot. Prevention: Store under Argon/Nitrogen in amber glass.

Q2: There is a white solid ring around the bottle cap.

Diagnosis: Formation of carbamate salts due to CO₂ absorption.[4] Fix:

  • Do not scrape it back in. This solid has a different molecular weight.

  • Reversal: If the bulk liquid is affected (cloudy), you can sparge with dry Nitrogen or Argon for 30-60 minutes with gentle warming (40°C) to drive off CO₂.

  • Validation: Check solubility. Carbamates often dissolve in water but are less soluble in non-polar organic solvents compared to the free amine.

Q3: LC-MS shows a peak corresponding to Morpholine (MW 87).

Diagnosis:

  • If using N-aminomethyl morpholine: Complete hydrolysis has occurred. The sample is degraded.[5]

  • If using C-aminomethyl morpholine: This indicates C-C bond cleavage, which is rare and suggests extreme oxidative stress or contamination with transition metals (e.g., copper).

Module 4: Experimental Protocols

Forced Degradation Study (Stress Testing)

To validate the stability of your specific lot, perform this rapid stress test.

Objective: Determine susceptibility to oxidative vs. thermal degradation.

ConditionProcedureExpected Result (Stable)Failure Mode
Control Store at 4°C in dark, sealed vial.Clear liquidN/A
Oxidative Stress Add 10 µL 30%

to 10 mg sample; incubate 1h @ RT.
<5% N-oxide formation>10% [M+16] peak in LC-MS
Thermal Stress Heat neat sample to 60°C for 24h (open vial).Clear/Pale YellowDark Brown/Black tar
Atmospheric Open vial exposed to air (high humidity) for 24h.Clear liquidWhite crust (Carbamate)
Analytical Method: Detection of N-Oxides

Standard UV detection (254 nm) is often poor for morpholines due to lack of conjugation.

  • Recommended Method: HPLC with Charged Aerosol Detection (CAD) or ELSD .

  • Mobile Phase: 10 mM Ammonium Formate (pH 9) / Acetonitrile. Note: High pH suppresses protonation, improving peak shape for amines.

  • Mass Spec Signals:

    • Target:

      
      
      
    • Oxidation Impurity:

      
       (N-oxide protonated)
      
    • Carbamate Artifact: Often dissociates in source, but may see

      
       dimers.
      

Module 5: Storage Recommendations

To maximize shelf life (>1 year), strictly adhere to these parameters:

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

  • Temperature: Refrigerate (2–8°C). Warning: Do not freeze if the compound has a freezing point near 0°C, as repeated freeze-thaw cycles promote moisture condensation.

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers (catalyzes oxidation).

  • Handling: Allow the bottle to warm to room temperature before opening to prevent moisture condensation (which leads to carbamates).

References

  • Dholabhai, P. P., & Yu, H. G. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127. Link

  • Fandiño, O., et al. (2021). Carbon Dioxide Contamination of Aqueous Morpholine Solutions and Effects on Secondary Coolant Chemistry.[4][6] Nuclear Technology, 207(9). Link

  • Thermo Fisher Scientific. (2022). Analysis of N-methylmorpholine N-oxide (NMMO) and its degradants by HPLC-DAD.[1][3] AppsLab Library. Link

  • Central Drug House (P) Ltd. (2020).[7] Safety Data Sheet: 4-Amino Morpholine. Link

  • Chandrasekar, S., et al. (2016). Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 46, 29-36. Link

Sources

Troubleshooting

Overcoming steric hindrance in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate reactions

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Ticket ID: MORPH-2-NH2-STERIC Responder: Dr. Aris Thorne, Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate Ticket ID: MORPH-2-NH2-STERIC Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are working with (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . On paper, this molecule appears to be a reactive primary amine (


). However, experimental reality often contradicts this. Users frequently report sluggish reactivity, incomplete conversion, or unexpected regioselectivity during amide couplings and SNAr reactions.

This is not a simple issue of bulk; it is a conformational lock . The Cbz (carbobenzyloxy) group at the N4 position creates a rotameric environment that can "fold" over the C2-aminomethyl arm, creating a phenomenon we call the "N4-Shielding Umbrella."

This guide provides the diagnostic logic and specific protocols to break this conformation and force the reaction to completion.

Module 1: The Diagnostic Framework

Before changing reagents, you must understand the geometry. The morpholine ring exists in a chair conformation. The bulky Cbz group at N4 suffers from restricted rotation (rotamers) due to the carbamate character (partial double bond character of N-CO).

In the (R)-isomer, the C2-aminomethyl group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the Cbz group can adopt a rotamer where the benzyl moiety sits directly above the C2 position, effectively "caging" your nucleophile.

Visualizing the Problem

MorpholineShielding cluster_solution The Solution Space N4 N4-Cbz Group (The Shield) Rotamer Rotameric Lock (Restricted Access) N4->Rotamer Induces C2 C2-Aminomethyl (The Nucleophile) Rotamer->C2 Steric Clash (Pseudo A1,3) Target Incoming Electrophile (Acid/Halide) Target->C2 Blocked Path Heat High Temp/MW (Break Rotamer) Heat->Rotamer Disrupts Reagent Small Activators (T3P/COMU) Reagent->Target Activates

Figure 1: The "N4-Shielding Umbrella" mechanism. The Cbz group creates a steric block (Pseudo A1,3 strain) that hinders the approach of electrophiles to the C2-amine.

Module 2: Troubleshooting Amide Couplings

The Symptom: You are trying to couple a bulky carboxylic acid (e.g., a substituted benzoic acid or heterocycle) to the amine. Standard EDC/HOBt or HATU/DIPEA conditions yield <40% conversion after 12 hours.

The Fix: Switch to T3P (Propylphosphonic anhydride) or COMU .

Why HATU Fails Here

HATU generates an activated ester (O-At). While reactive, the reagent itself is bulky.[1] If the Cbz group is shielding the amine, the bulky HATU-active ester cannot get close enough to the amine to transfer the acyl group efficiently.

The T3P Advantage

T3P is a cyclic phosphonic anhydride.[2] It is significantly smaller than HATU/HBTU. It activates the acid as a mixed anhydride, which is less sterically demanding. Furthermore, T3P reactions are often run in EtOAc or DMF at elevated temperatures (which helps break the Cbz rotamer lock).

Optimized T3P Protocol for Hindered Morpholines
ParameterStandard ConditionHigh-Steric Condition (Recommended)
Solvent DCM or DMFEtOAc or 2-MeTHF (Allows higher T reflux)
Base DIPEA (3.0 eq)Pyridine (3.0 eq) or NMM (Less bulky base)
Coupling Agent HATU (1.2 eq)T3P (50% in EtOAc, 2.0 - 3.0 eq)
Temperature RT50°C - 70°C
Concentration 0.1 M0.5 M - 1.0 M (High conc. drives kinetics)

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 eq) and the Morpholine amine (1.1 eq) in EtOAc (0.5 M).

  • Add Pyridine (3.0 eq). Note: Pyridine acts as both base and acyl-transfer catalyst.

  • Add T3P (50% w/w in EtOAc, 2.0 eq) dropwise.

  • Heat the sealed vial to 60°C for 4–6 hours.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Module 3: Nucleophilic Substitution (SNAr)

The Symptom: You are reacting the amine with a chloropyrimidine or fluoropyridine. The reaction stalls at 50% conversion, even with heating.

The Fix: Microwave Irradiation + Inorganic Base.

The transition state for SNAr requires the formation of a Meisenheimer complex. The Cbz shield destabilizes this intermediate by crowding the geometry. You need high energy to overcome this activation barrier.[1]

Protocol: Microwave-Assisted SNAr
  • Vial: 2-5 mL Microwave vial.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid volatile solvents like THF.

  • Base: K₂CO₃ (anhydrous, micronized) .

    • Why? Organic bases like DIPEA can sometimes act as nucleophiles themselves or cause aggregation. Inorganic bases in polar aprotic solvents create a "naked" anion effect, though here they simply sponge up the proton without adding steric bulk.

  • Conditions:

    • Temperature: 120°C - 140°C.

    • Time: 15 - 30 minutes.

    • Power: High absorption setting.

Caution: The Cbz group is generally stable up to 150°C in neutral/basic conditions, but monitor for benzyl cleavage if you go higher.

Module 4: Deprotection & Handling FAQs

Q: I need to remove the Cbz group after my coupling. Will the new amide interfere? A: Unlikely. Standard Hydrogenolysis (


, Pd/C) is very mild. However, if your new amide contains sulfur (thiophenes, thiazoles) which poisons Pd, you must use acidic deprotection  (HBr/Acetic Acid or TFA/Thioanisole), though Cbz is resistant to mild acid.
  • Alternative: If your coupled piece is sulfur-rich, consider switching the starting material to the Boc-protected analog ((R)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate) early in the synthesis to allow TFA deprotection later.

Q: The product is an oil/gum and difficult to purify. A: Cbz-protected amino-morpholines are notorious for "greasing out."

  • Tip: Isolate as the HCl salt. After the reaction, do a workup, dry the organic layer, and add 1M HCl in Ether/Dioxane. The hydrochloride salt of the amide (if basic sites remain) or the deprotected morpholine usually crystallizes nicely.

Decision Tree: Reaction Optimization

OptimizationFlow Start Reaction Stalled? Type Reaction Type? Start->Type Amide Amide Coupling Type->Amide SNAr SNAr / Alkylation Type->SNAr Check1 Using HATU/DIPEA? Amide->Check1 Check2 Using Organic Base? SNAr->Check2 Sol1 Switch to T3P/Pyridine Heat to 60°C Check1->Sol1 Yes Sol2 Switch to K2CO3/NMP Microwave 130°C Check2->Sol2 Yes

Figure 2: Rapid decision matrix for troubleshooting stalled reactions with Cbz-morpholine derivatives.

References

  • Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of Choice for the Large-Scale Synthesis of Amides.[3] Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Calugi, L., et al. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives.[4][5][6][7][8] European Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting Amide Coupling Reactions with Electron-Rich Amines.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison: Structural Validation of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate via NMR

Executive Summary & Strategic Context Molecule: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate CAS: 1312161-62-8 (Analogous) Role: Chiral building block for kinase inhibitors and peptidomimetics. This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Molecule: (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate CAS: 1312161-62-8 (Analogous) Role: Chiral building block for kinase inhibitors and peptidomimetics.

This guide addresses a critical bottleneck in the synthesis of morpholine-based therapeutics: structural validation . The presence of the carbamate protecting group (Cbz) on the morpholine nitrogen introduces restricted rotation (rotamers), often resulting in "messy" NMR spectra that are mistakenly interpreted as impure. Furthermore, the chiral center at C2 requires specific validation to ensure enantiomeric integrity.

This document compares three analytical workflows to validate this structure, demonstrating why High-Temperature NMR in DMSO-d₆ is the superior method for routine purity assessment, while Chiral Derivatization is required for absolute stereochemistry.

The Analytical Challenge: Rotamers & Chirality

Before analyzing the data, one must understand the physical chemistry governing the spectrum. The N-Cbz group has partial double-bond character (


), leading to two distinct conformers (rotamers) in solution at room temperature.
Visualization of the Rotameric Equilibrium

RotamerEquilibrium cluster_0 Restricted Rotation (Room Temp) RotamerA Rotamer A (s-trans) Major Conformer RotamerB Rotamer B (s-cis) Minor Conformer RotamerA->RotamerB Slow Exchange (on NMR timescale) Spectrum Resulting 1H-NMR (25°C) Broad/Split Peaks RotamerA->Spectrum RotamerB->Spectrum Resolution Solution: High Temp (>80°C) Fast Exchange = Sharp Signals Spectrum->Resolution Apply Heat

Caption: The N-Cbz bond creates rotamers that broaden NMR signals at 25°C. Heating induces fast exchange, coalescing peaks for clear integration.

Comparative Analysis of Validation Methods

We evaluated three NMR protocols for confirming the identity of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.

Method A: Standard 1H-NMR (CDCl₃, 25°C)

The "Baseline" approach.

  • Performance: Poor .

  • Observation: The Cbz benzylic protons (-OCH₂Ph) often appear as a broad hump or two split singlets. The morpholine ring protons (3.0–4.0 ppm) appear as complex, overlapping multiplets due to the superposition of rotamers.

  • Verdict: Unsuitable for precise quantitative purity analysis.

Method B: High-Temperature 1H-NMR (DMSO-d₆, 80°C)

The "Functional" alternative.

  • Performance: Excellent .

  • Observation: Elevated temperature overcomes the rotational energy barrier of the carbamate. Rotamers coalesce into single, sharp peaks.

  • Key Advantage: Allows for accurate integration of the morpholine core protons against the aromatic Cbz standard.

  • Verdict: Recommended for routine batch release.

Method C: Chiral Derivatization (Mosher's Amide)

The "Stereochemical" alternative.

  • Performance: Specific for Enantiopurity .

  • Observation: Reaction of the primary amine (-CH₂NH₂) with (S)-MTPA-Cl yields diastereomers.

  • Key Advantage: Distinguishes the (R)-enantiomer from the (S)-enantiomer (or racemate) by observing distinct chemical shift differences (

    
    ) in the 1H or 19F spectrum.
    
  • Verdict: Required once during process development; not needed for every batch if starting materials are certified.

Detailed Spectral Interpretation (Method B: DMSO-d₆, 80°C)

The following data represents the coalesced spectrum expected at high temperature, where rotamers are averaged.

Reference Standard: TMS (


 0.00 ppm)
Region (ppm)MultiplicityIntegralAssignmentStructural Insight
7.30 – 7.45 Multiplet5HAr-H (Cbz)Aromatic reference.
5.12 Singlet (sharp)2HPh-CH₂-O Coalesced signal of the Cbz methylene. At 25°C, this may appear as an AB quartet or split singlet.
3.85 Ddd1HH-2 (Morpholine)Chiral center methine. Deshielded by ether oxygen.
3.75 – 3.82 Multiplet2HH-6 (Morpholine)Protons adjacent to ether oxygen.
3.40 – 3.60 Broad Mult.2HH-3 (Morpholine)Adjacent to N-Cbz. Most affected by rotamerism; sharpens significantly at 80°C.
2.90 – 3.10 Multiplet2HH-5 (Morpholine)Adjacent to N-Cbz.
2.65 Doublet (J≈6Hz)2H-CH₂-NH₂ Exocyclic aminomethyl group.
1.80 Broad Singlet2H-NH₂ Exchangeable protons. Chemical shift varies with concentration and water content.
Critical Diagnostic Features
  • The Cbz Methylene (5.12 ppm): If this appears as two peaks in DMSO at room temperature (approx 50:50 ratio), it confirms the Cbz is on the secondary amine (morpholine N4), not the primary amine. Primary amine carbamates usually show a preference for the trans isomer (single peak).

  • The H-2 Methine (3.85 ppm): This proton couples to the exocyclic methylene (-CH₂NH₂) and the internal H-3 protons. Its complexity confirms the substitution at position 2.

Experimental Protocols

Protocol 1: High-Temperature NMR (Purity Check)

Use this for final product release.

  • Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃; it has a low boiling point and cannot reach the coalescence temperature safely.

  • Instrument Setup:

    • Insert sample into the magnet.

    • Set variable temperature (VT) unit to 353 K (80°C) .

    • Allow 10 minutes for thermal equilibration.

    • Lock and Shim: Re-shim the Z1 and Z2 coils carefully, as convection currents can degrade lineshape.

  • Acquisition:

    • Pulse sequence: zg30 (standard 30° pulse).

    • Relaxation delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans (NS): 16.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Protocol 2: Chiral Purity Validation (Mosher's Method)

Use this to prove the (R)-configuration.

  • Derivatization:

    • Mix 5 mg of product, 10 µL of triethylamine, and 10 mg of (S)-(+)-MTPA-Cl (Mosher's acid chloride) in 0.5 mL CDCl₃.

    • Shake for 10 minutes (reaction is usually instantaneous for primary amines).

  • Analysis:

    • Acquire 1H-NMR at 25°C.

    • Compare: Analyze the chemical shift of the -CH₂-NH- diastereotopic protons.

    • If the product is enantiopure, you will see a clean set of signals. If racemic, you will see two distinct sets of signals for the -CH₂- group (doubling).

Decision Logic for Quality Control

Use the following logic flow to determine if your batch meets specifications.

QCDecision Start Crude/Isolated Product SolventCheck Run 1H-NMR in DMSO-d6 (25°C) Start->SolventCheck RotamerCheck Are peaks broad/split? SolventCheck->RotamerCheck Heat Run VT-NMR at 80°C RotamerCheck->Heat Yes (Expected) Integrate Integrate Cbz (5H) vs Aminomethyl (2H) RotamerCheck->Integrate No (Rare) Heat->Integrate RatioCheck Ratio ~ 2.5:1? Integrate->RatioCheck ChiralCheck Is Enantiopurity Critical? RatioCheck->ChiralCheck Yes Fail FAIL: Repurify RatioCheck->Fail No Moshers Perform Mosher's Analysis ChiralCheck->Moshers Yes Pass PASS: Release Batch ChiralCheck->Pass No Moshers->Pass >95% ee Moshers->Fail <95% ee

Caption: QC workflow emphasizing the necessity of VT-NMR for Cbz-morpholines.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General assignment of morpholine ring systems).

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link

  • Katritzky, A. R., et al. (2005).[1] 1H and 13C NMR spectra of N-substituted morpholines.[1][2][3][4][5][6] Magnetic Resonance in Chemistry, 43(8), 673-675.[1] Link

Sources

Comparative

Comparing reactivity of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate vs linear amines

This guide provides an in-depth technical comparison between (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (hereafter referred to as (R)-BAMC ) and standard linear primary amines (e.g., n-butylamine or 2-methoxyethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate (hereafter referred to as (R)-BAMC ) and standard linear primary amines (e.g., n-butylamine or 2-methoxyethylamine).[1]

[1][2][3]

Executive Summary

(R)-BAMC is a chiral, heterocycle-functionalized primary amine.[1] While it shares the fundamental


 functionality with linear alkyl amines, its reactivity is distinctively modulated by the morpholine ring's electronic induction and the steric environment of the C2-chiral center.[1]
  • Linear Amines: Characterized by high nucleophilicity, high basicity (

    
    ), and high conformational flexibility.
    
  • (R)-BAMC: Exhibits attenuated nucleophilicity and lower basicity (

    
    ) due to the inductive electron-withdrawing effect of the morpholine oxygen and the N4-Cbz group.[1] However, it offers superior stereochemical rigidity , reducing entropic penalties in binding events during drug synthesis.
    

Structural & Electronic Profiling

The Molecule: (R)-BAMC[1][2]
  • Core Scaffold: Morpholine (tetrahydro-1,4-oxazine).[1]

  • Reactive Center: Exocyclic primary amine attached to C2.

  • Electronic Modifiers:

    • 
      -Oxygen Effect:  The ether oxygen at position 1 exerts an inductive withdrawing effect (-I), reducing electron density at the exocyclic amine nitrogen.[1]
      
    • N4-Cbz Protection: The carbamate group at position 4 is strongly electron-withdrawing, further lowering the basicity of the system compared to a free morpholine.[1]

  • Stereochemistry: The (R)-configuration at C2 fixes the aminomethyl group in a specific spatial orientation (typically equatorial in the chair conformation to minimize 1,3-diaxial strain), unlike the freely rotating chain of a linear amine.[1]

Comparison Target: Linear Alkyl Amines
  • Reference: n-Butylamine.[1]

  • Features: Electron-donating alkyl chain (+I effect), high electron density on nitrogen, minimal steric hindrance, free rotation.

Reactivity Matrix[1]
FeatureLinear Alkyl Amine (n-Butylamine)(R)-BAMCImpact on Synthesis
Hybridization

(Flexible)

(Semi-Rigid)
(R)-BAMC requires precise trajectory for nucleophilic attack.[1]
Basicity (

)


(R)-BAMC is less likely to be protonated at physiological pH; easier to handle as a free base.[1]
Nucleophilicity High (

)
Moderate (

)
(R)-BAMC reacts slower; requires stronger electrophiles or better coupling reagents (e.g., HATU vs. EDC).[1]
Steric Bulk Low (Primary)Medium (Branched-like)Similar to isobutylamine; C2 branching creates minor steric shielding.[1]
Solubility High in polar/proticHigh in organic/aproticCbz group enhances solubility in DCM/EtOAc; prevents water solubility issues common with small amines.

Mechanistic Visualization (Pathway Analysis)[1]

The following diagram illustrates the kinetic and thermodynamic differences in an amide coupling scenario.

ReactivityComparison cluster_factors Electronic Factors Linear Linear Amine (High Energy Ground State) TS_Linear Transition State (Low Barrier) Linear->TS_Linear Fast Attack (High Nucleophilicity) BAMC (R)-BAMC (Stabilized Ground State) TS_BAMC Transition State (Higher Barrier due to Sterics/Electronics) BAMC->TS_BAMC Slower Attack (Inductive Withdrawal) Product Amide Product TS_Linear->Product Rapid Conversion TS_BAMC->Product Controlled Conversion Factor1 Inductive Effect (-I) from Morpholine Oxygen Factor1->BAMC Factor2 Steric Hindrance at C2 Position Factor2->TS_BAMC

Figure 1: Comparative reaction coordinate visualization showing the higher activation energy barrier for (R)-BAMC due to electronic deactivation and steric constraints.[1]

Experimental Protocols

Protocol: Amide Coupling Efficiency Test

Objective: Compare the coupling rate of (R)-BAMC vs. n-Butylamine with a sterically hindered carboxylic acid (e.g., 2-phenylpropanoic acid).

Reagents:

  • Amine: 1.0 equiv.[2][3]

  • Acid: 1.0 equiv.[2]

  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-phenylpropanoic acid (0.5 mmol) in DMF (2 mL) in a flame-dried vial.

  • Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.55 mmol, 209 mg). Stir at room temperature for 5 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition:

    • Vial A: Add n-Butylamine (0.5 mmol).[1]

    • Vial B: Add (R)-BAMC (0.5 mmol).[1]

  • Monitoring: Monitor reaction progress via LC-MS at t=5 min, 30 min, and 2 hours.

  • Expected Outcome:

    • Linear Amine: >95% conversion within 5-10 minutes.[1]

    • (R)-BAMC: ~80% conversion at 10 minutes; may require 30-60 minutes for completion due to the C2-steric bulk and lower nucleophilicity.[1]

Self-Validating Check
  • TLC Monitoring: If (R)-BAMC spot (

    
     in 5% MeOH/DCM) persists after 1 hour, add 0.1 equiv of DMAP as a nucleophilic catalyst. This confirms that the intrinsic nucleophilicity was the limiting factor.
    

Scientific Synthesis & Application

Why Choose (R)-BAMC?

Despite the lower reactivity compared to linear amines, (R)-BAMC is preferred in drug discovery for Structure-Activity Relationship (SAR) optimization:

  • Chiral Vectoring: The rigid morpholine ring projects the amide bond in a specific vector, unlike the "floppy" linear amine which samples multiple unproductive conformers.

  • Metabolic Stability: The morpholine ring is generally more metabolically stable than a linear alkyl chain, which is prone to rapid oxidative deamination by CYP450 enzymes.

  • Solubility: The ether oxygen in the ring acts as a hydrogen bond acceptor, improving aqueous solubility of the final drug candidate without acting as a donor (unlike a secondary amine).

Critical Handling Note

Due to the Cbz group, (R)-BAMC is sensitive to hydrogenolysis conditions (


, Pd/C) and strong acids (HBr/AcOH).[1] If your synthetic route requires deprotection of the amine after coupling, ensure the Cbz group is orthogonal to your other protecting groups (e.g., use Boc-chemistry for the other partner).

References

  • PubChem. 2-Morpholinoethylamine (Related Linear Analog Data). National Library of Medicine. Available at: [Link][1]

  • Master Organic Chemistry. Nucleophilicity of Amines: Steric and Electronic Effects. Available at: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link][1]

Sources

Validation

Validating purity of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate using LC-MS

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of Enantiomeric Purity for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate The Imperative of Stereoisomeric Purity in Moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of Enantiomeric Purity for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

The Imperative of Stereoisomeric Purity in Modern Drug Development

In pharmaceutical science, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, are at the forefront of this principle.[1][2] The distinct spatial arrangement of enantiomers dictates how they interact with the chiral environment of the human body, such as enzymes and receptors.[2] This can lead to significant differences in their therapeutic effects, potency, and toxicity profiles.

The historical case of thalidomide serves as a stark reminder of this reality. One enantiomer of thalidomide provided the intended sedative effect, while its mirror image was a potent teratogen, causing severe birth defects.[1][3] This tragedy fundamentally shifted the perspective of regulatory bodies and the pharmaceutical industry, leading to stringent requirements for the stereoisomeric purity of new drug candidates.[2][4] Today, bringing a single, active enantiomer to market is the standard, making robust and precise analytical methods for validating enantiomeric purity an indispensable part of the drug development pipeline.[4][5]

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the critical quality control assessment of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate , a chiral building block with significant potential in the synthesis of novel therapeutic agents. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, empowering researchers to develop and implement a self-validating system for purity analysis.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment—they have the same mass, boiling point, and solubility. Consequently, they cannot be distinguished by standard analytical techniques like conventional (achiral) HPLC. The core of the challenge lies in creating a temporary, chiral environment where the two enantiomers interact differently, allowing for their separation. This is achieved through chiral chromatography.

There are two primary strategies for this:

  • Indirect Method: The enantiomers are first reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[1]

  • Direct Method: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with differing stabilities, which results in different retention times.[1][6]

For its efficiency and because it avoids potential complications from chemical derivatization, the direct method using CSPs is the most widely adopted and preferred approach in the pharmaceutical industry and will be the focus of this guide.[1][7]

Comparative Analysis of LC-MS Methodologies

A robust purity validation involves a two-pronged approach: an initial achiral analysis to assess overall chemical purity, followed by a specific chiral method to determine enantiomeric purity.

Part A: Achiral vs. Chiral Chromatography: Complementary Roles

It is a common misconception that a single chiral method is sufficient for a full purity profile. An initial screening on a standard achiral column (like a C18) is crucial for identifying and quantifying any process-related impurities or degradants that are not the undesired enantiomer. A chiral column is designed for stereoselectivity and may not effectively separate all potential achiral impurities.[8][9]

Parameter Achiral LC Analysis (e.g., C18 Column) Chiral LC Analysis (e.g., Polysaccharide CSP)
Primary Objective To determine the presence of any chemical impurities (starting materials, by-products, degradants).To separate and quantify the (S)-enantiomer from the desired (R)-enantiomer.
Separation Principle Based on hydrophobicity (reversed-phase).Based on differential interactions with a chiral stationary phase (stereoselectivity).
Information Gained Overall purity or "Assay".Enantiomeric Excess (e.e.) or Enantiomeric Purity.
Limitation Cannot distinguish between the (R) and (S) enantiomers; they will co-elute as a single peak.May not provide optimal separation for all potential achiral impurities.
Part B: Selecting the Optimal Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor for a successful chiral separation.[10] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and high success rates in separating a wide range of chiral compounds.[3][11] They function by creating chiral grooves and cavities where analyte molecules can interact through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

For a molecule like Benzyl 2-(aminomethyl)morpholine-4-carboxylate, which contains hydrogen bond donors/acceptors, a carbamate group, and an aromatic ring, polysaccharide CSPs are an excellent starting point. We will compare two common coated-type polysaccharide columns.

Column Chiral Selector Hypothetical Retention Time (R-enantiomer) Hypothetical Retention Time (S-enantiomer) Resolution (Rs) Peak Asymmetry (As)
Column A Amylose tris(3,5-dimethylphenylcarbamate)8.2 min9.5 min2.11.1
Column B Cellulose tris(3,5-dimethylphenylcarbamate)10.5 min11.1 min1.31.4
Mobile Phase Conditions: Hexane/Ethanol (80:20, v/v) with 0.1% Diethylamine; Flow Rate: 1.0 mL/min.

Analysis: In this hypothetical comparison, Column A (Amylose-based) provides superior performance. The resolution factor (Rs) of 2.1 is well above the generally accepted baseline of 1.5 for robust quantification, indicating excellent separation between the two enantiomeric peaks. Column B provides baseline separation but with a lower resolution, which could be more susceptible to variations in experimental conditions.

Part C: The Power of Mass Spectrometry (MS) Detection

Pairing liquid chromatography with mass spectrometry provides an unparalleled level of confidence in the analysis.[4][12] While a UV detector can quantify the separated enantiomers, an MS detector adds two critical layers of validation:

  • Identity Confirmation: MS confirms that the peaks eluting at the specific retention times have the correct mass-to-charge ratio (m/z) for Benzyl 2-(aminomethyl)morpholine-4-carboxylate, eliminating the possibility of a co-eluting impurity being mistaken for an enantiomer.

  • Peak Purity Assessment: The mass spectrum across an entire chromatographic peak can be analyzed to ensure it is homogenous and free of any underlying, co-eluting impurities.

For this molecule, Electrospray Ionization (ESI) in positive ion mode is the ideal choice, as the aminomethyl group is readily protonated. The expected protonated molecule [M+H]⁺ would be at m/z 279.1. Key expected fragment ions in MS/MS would include the tropylium ion (from the benzyl group) at m/z 91 and fragments corresponding to the morpholine core.

Visualization of Workflow and Mechanism

LC-MS Purity Validation Workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_validation 3. System Validation & Data Analysis prep_sample Prepare (R)-Enantiomer Test Sample chiral Chiral LC-MS (e.g., Amylose CSP) - Separate Enantiomers prep_sample->chiral prep_racemic Prepare Racemic (R/S) Standard sst System Suitability Test (SST) - Inject Racemic Standard - Verify Resolution (Rs > 1.5) prep_racemic->sst achiral Achiral LC-MS (e.g., C18) - Assess Overall Purity achiral->chiral Provides context for chiral method development quant Quantification - Area Percent Calculation - Determine Enantiomeric Purity chiral->quant sst->chiral System OK

Caption: Workflow for enantiomeric purity validation.

Chiral Recognition Mechanism cluster_enantiomers cluster_interaction cluster_elution CSP Chiral Stationary Phase (CSP) Chiral Cavity R_en (R)-Enantiomer R_complex Stronger, More Stable Diastereomeric Complex R_en->R_complex Fits Well S_en (S)-Enantiomer S_complex Weaker, Less Stable Diastereomeric Complex S_en->S_complex Fits Poorly R_complex->CSP:f0 elute_R Late Elution (Longer Retention Time) R_complex->elute_R S_complex->CSP:f0 elute_S Early Elution (Shorter Retention Time) S_complex->elute_S

Caption: Conceptual model of chiral recognition on a CSP.

Detailed Experimental Protocols

This section provides a step-by-step methodology for practitioners.

Preparation of Standards and Samples
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Racemic Standard Preparation (1 mg/mL): Accurately weigh and dissolve an equimolar mixture of (R)- and (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in the diluent. This standard is essential for confirming the identity of the undesired enantiomer peak and for performing System Suitability Testing.

  • Test Sample Preparation (1 mg/mL): Accurately weigh and dissolve the (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate sample to be tested in the diluent.

Protocol 1: Achiral Purity Analysis
  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Detector: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: ESI Positive.

  • Monitored Ion (m/z): 279.1390 [M+H]⁺.

Protocol 2: Chiral Purity Validation (Optimized Method)
  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Same as above.

  • Ionization Mode: ESI Positive.

  • Monitored Ion (m/z): 279.1390 [M+H]⁺.

Trustworthiness: Building a Self-Validating System

A protocol's trustworthiness is defined by its ability to consistently produce accurate and reliable data. This is achieved by embedding validation checks within the analytical workflow.

  • System Suitability Testing (SST): Before any sample analysis, the Racemic Standard must be injected. The resulting chromatogram is used to validate the system's performance. Key acceptance criteria should be established and met:

    • Resolution (Rs): The resolution between the (R) and (S) peaks must be ≥ 1.5.

    • Peak Tailing (Tf): The tailing factor for both peaks should be ≤ 2.0.

    • Reproducibility: Multiple injections should show a Relative Standard Deviation (RSD) of ≤ 2.0% for peak areas. Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.[6]

  • Specificity and Peak Identity: The use of the racemic standard unequivocally confirms the retention time of the undesired (S)-enantiomer. The high selectivity of the MS detector, monitoring for the specific m/z of the parent molecule, ensures that the peaks being measured are indeed the correct compounds and not co-eluting impurities.

  • Calculating Enantiomeric Purity: The enantiomeric purity is determined using the area percent calculation from the chromatogram of the test sample.

    Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100

    This calculation is considered reliable only after the system has passed all SST criteria. For regulatory submissions, the method must also be validated according to ICH Q2(R1) guidelines, demonstrating linearity, accuracy, precision, and defining the Limit of Quantification (LOQ) for the (S)-enantiomer.

By integrating these principles—comparing methodologies, optimizing parameters, and embedding rigorous system checks—researchers can confidently and accurately validate the enantiomeric purity of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • One-Dimensional Simultaneous Achiral and Chiral Analysis. (2022, August 1). LCGC International. Available at: [Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2025, December 5). Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Available at: [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Available at: [Link]

  • Importance of Chirality and Chiral Chromatography in Pharmaceutical Industry: A Detailed Study. Trade Science Inc. Available at: [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). PubMed. Available at: [Link]

  • Mass Spectra of Nine Medicinal Carbamates. Scilit. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology. Available at: [Link]

  • Benzylcarbamate. NIST WebBook. Available at: [Link]

  • Assessing Chiral Purity. OpenOChem Learn. Available at: [Link]

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac. Available at: [Link]

  • Benzyl carbamate | C8H9NO2 | CID 12136. PubChem. Available at: [Link]

  • Sensitive and Comprehensive LC-MS/MS Analyses of Chiral Pharmaceuticals and Their Hepatic Metabolites Using Ovomucoid Column. (2018, September 10). PubMed. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Available at: [Link]

  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

  • A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS. (2025, October 10). ResearchGate. Available at: [Link]

  • Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Available at: [Link]

  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. (2024, November 19). MDPI. Available at: [Link]

  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. (2024, November 19). MDPI. Available at: [Link]

Sources

Comparative

Structural Characterization of Cbz-Protected Morpholine Derivatives: A Comparative Technical Guide

Executive Summary The morpholine ring is a ubiquitous pharmacophore in modern drug design, valued for its ability to modulate solubility and metabolic stability. However, its conformational flexibility (chair vs. boat) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a ubiquitous pharmacophore in modern drug design, valued for its ability to modulate solubility and metabolic stability. However, its conformational flexibility (chair vs. boat) and the rotameric nature of its protecting groups—specifically Carboxybenzyl (Cbz)—present unique characterization challenges.

This guide objectively compares X-ray Crystallography against NMR Spectroscopy and Computational Modeling (DFT) for the structural analysis of Cbz-protected morpholine derivatives. While NMR remains the standard for solution-state analysis, this guide demonstrates why X-ray crystallography provides superior fidelity for determining absolute configuration, ring puckering parameters, and carbamate rotamer preferences essential for structure-based drug design (SBDD).

Part 1: The Structural Landscape

Why Cbz-Morpholine?

The Cbz group is not merely a transient protecting group; in many kinase inhibitors and metabolic modulators, the benzyl carbamate moiety mimics hydrophobic interactions within the binding pocket. Understanding its precise spatial arrangement is critical.

  • The Challenge: The N-Cbz bond exhibits restricted rotation (partial double bond character), leading to cis/trans rotamers.

  • The Morpholine Ring: Predominantly adopts a chair conformation, but substituents can force a twist-boat conformation, drastically altering the vector of attached pharmacophores.

Part 2: Comparative Analysis of Structural Methods

Method A: Single Crystal X-ray Diffraction (SC-XRD)

The Gold Standard. SC-XRD provides a direct, static image of the molecule in its lowest-energy packing state.

  • Key Insight: Unlike NMR, which averages rotamers, SC-XRD captures the specific rotamer stabilized by crystal packing forces.

  • Data Output: Precise bond lengths (e.g., C–N carbamate bond ~1.35 Å), torsion angles, and Cremer-Pople puckering parameters.

Method B: NMR Spectroscopy ( H/ C/NOESY)

The Solution Alternative. Essential for observing dynamic equilibrium.

  • Limitation: Cbz-morpholines often exhibit line broadening or distinct rotameric peaks in NMR at room temperature, complicating assignment. NOESY signals can be ambiguous regarding the precise ring conformation (chair vs. twist-boat) compared to the definitive atomic coordinates of X-ray.

Method C: In Silico Modeling (DFT)

The Predictive Alternative. Useful for energy barriers.

  • Limitation: Gas-phase calculations often fail to account for the intermolecular

    
     stacking interactions of the Cbz group that dictate the solid-state structure.
    
Performance Matrix: X-ray vs. Alternatives
FeatureX-ray Crystallography NMR Spectroscopy DFT Modeling
Resolution Atomic (< 0.8 Å)Ensemble AverageTheoretical
Stereochemistry Absolute (anomalous dispersion)Relative (requires derivatization)N/A
Conformation Static (defines puckering)Dynamic (time-averaged)Energy Minimized
Rotamer Detection Discrete (Single conformer)Coalesced or Split PeaksBarrier Calculation
Sample Req. Single Crystal (>0.1 mm)~5 mg in SolutionCPU Hours

Part 3: The "Cbz Effect" on Crystallization

As an Application Scientist, I often recommend Cbz over Boc (tert-butyloxycarbonyl) when a crystal structure is required early in the pipeline.

Why? The phenyl ring of the Cbz group introduces strong


 stacking  and C-H···

interactions
that act as "molecular velcro," stabilizing the crystal lattice.
  • Boc derivatives: Often yield waxy solids or oils due to the flexible, aliphatic tert-butyl group and lack of directional intermolecular forces.

  • Cbz derivatives: Frequently form high-quality prisms or needles suitable for diffraction.

Part 4: Experimental Protocols

Synthesis & Purification
  • Reaction: React morpholine derivative with benzyl chloroformate (Cbz-Cl) in DCM with

    
     or 
    
    
    
    (Schotten-Baumann conditions).
  • Purification: Silica gel chromatography is standard. Crucial Step: Ensure all residual benzyl chloride is removed, as impurities inhibit nucleation.

Crystallization Workflow (Vapor Diffusion)

The following protocol is validated for carbamates:

  • Dissolution: Dissolve 10-15 mg of pure Cbz-morpholine in a "good" solvent (0.5 mL Ethyl Acetate or DCM).

  • Setup: Place in a small inner vial.

  • Diffusion: Place the inner vial inside a larger jar containing the "anti-solvent" (3 mL Hexane or Pentane). Cap tightly.

  • Incubation: Store at 4°C. The Cbz aromatic rings promote lattice formation as the hexane diffuses in.

  • Observation: Check for crystals after 24-72 hours.

Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to freeze morpholine ring vibrations).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution; Cu-K
    
    
    if the crystal is small (<0.05 mm) or weakly diffracting.

Part 5: Visualizations

Diagram 1: Structural Characterization Decision Matrix

This logic flow guides the researcher on when to deploy X-ray versus NMR.

DecisionMatrix Start New Cbz-Morpholine Analog Solubility Is the compound solid? Start->Solubility Crystallize Attempt Vapor Diffusion (EtOAc/Hexane) Solubility->Crystallize Yes NMR_1D 1H NMR (DMSO-d6) Check for Rotamers Solubility->NMR_1D No (Oil) Crystal_Check Single Crystals obtained? Crystallize->Crystal_Check Check_Rotamers Are peaks broad/split? NMR_1D->Check_Rotamers HT_NMR High-Temp NMR (350K) To coalesce signals Check_Rotamers->HT_NMR Yes (Dynamic) DFT DFT Modeling (Confirm conformation energy) Check_Rotamers->DFT No (Static) Crystal_Check->NMR_1D No XRD X-Ray Diffraction (100K) Determine Absolute Config Crystal_Check->XRD Yes XRD->DFT Validate Geometry

Caption: Decision matrix for selecting the optimal structural characterization method based on physical state and spectral complexity.

Diagram 2: The Cbz-Morpholine Crystallization Mechanism

Visualizing why Cbz aids in lattice formation compared to Boc.

CbzMechanism Molecule Cbz-Morpholine Molecule Phenyl Phenyl Ring (Cbz) Molecule->Phenyl Morph Morpholine Chair Molecule->Morph Interaction Intermolecular Forces Phenyl->Interaction PiStack π-π Stacking (Directional) Interaction->PiStack Packing Ordered Crystal Lattice PiStack->Packing Promotes Nucleation Boc_Path Boc-Analog (Aliphatic) Disorder Weak van der Waals (Disordered/Waxy) Boc_Path->Disorder Lacks π-system

Caption: Mechanistic comparison showing how the Cbz phenyl moiety facilitates ordered lattice packing via pi-stacking interactions.

Part 6: Representative Data Analysis

When analyzing your X-ray data for Cbz-morpholines, benchmark your results against these standard values derived from the Cambridge Structural Database (CSD):

ParameterTypical ValueInterpretation
Ring Conformation ChairLowest energy state; twist-boat indicates steric strain.[1]
N-C(Carbamate) 1.34 - 1.36 ÅPartial double bond character; restricts rotation.
C-N-C Angle 115° - 118°Indicates hybridization between

and

.
Packing Motif Herringbone / StackedDriven by Cbz phenyl ring interactions.

References

  • National Institutes of Health (NIH). (2014). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide.[2] PMC. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Unraveling the Conformational Preference of Morpholine. J. Phys. Chem. Lett. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

As a Senior Application Scientist, the responsible management of chemical compounds from acquisition to disposal is a cornerstone of our commitment to laboratory safety and environmental stewardship. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the responsible management of chemical compounds from acquisition to disposal is a cornerstone of our commitment to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate. The protocols outlined herein are synthesized from established chemical safety principles and regulatory guidelines, ensuring a self-validating system for your laboratory operations. Our objective is to empower you, our scientific colleagues, with the knowledge to handle this compound safely and compliantly, reinforcing the trust you place in our products.

Section 1: Hazard Assessment & Chemical Profile

The primary hazards are associated with its potential for irritation and harm upon contact or ingestion. Based on data from analogous compounds, (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The morpholine moiety itself is known to be corrosive to tissues.[3] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[4]

Table 1: Summary of Hazard Profile and Protective Measures

Hazard Classification (Based on Analog) GHS Pictogram Hazard Code Precautionary Statement Codes Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) GHS07 H302 P264, P270, P301+P310, P330, P501 Chemical-resistant nitrile gloves, Safety goggles, Lab coat
Skin Irritation (Category 2) GHS07 H315 P264, P280, P302+P352, P332+P313, P362+P364 Chemical-resistant nitrile gloves, Lab coat
Serious Eye Irritation (Category 2) GHS07 H319 P280, P305+P351+P338, P337+P313 Tightly fitting safety goggles and/or face shield

| Specific Target Organ Toxicity, Single Exposure (Category 3) | GHS07 | H335 | P261, P271, P304+P340, P403+P233, P405 | Work in a chemical fume hood or well-ventilated area |

Section 2: Personal Protective Equipment (PPE)

Based on the hazard profile, a stringent PPE protocol is mandatory when handling (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate in any form, including its waste products. The causality is clear: preventing exposure is the most effective safety measure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]

  • Eye and Face Protection: Use tightly fitting safety goggles.[7] For operations with a higher risk of splashing, such as spill cleanup or waste consolidation, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A standard flame-resistant lab coat is required.[5] Ensure it is fully buttoned. Closed-toed shoes are mandatory in the laboratory at all times.[5]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[2][4]

Section 3: Waste Segregation & Container Management

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. The primary amine and morpholine functionalities make this compound basic. Therefore, it must be segregated from acidic waste to prevent a potentially violent exothermic neutralization reaction.

Experimental Protocol: Waste Collection

  • Select an Appropriate Container:

    • For liquid waste (e.g., solutions, reaction mixtures, first rinses), use a sturdy, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[5] Ensure the container has a secure, tight-fitting screw cap.[8]

    • For solid waste (e.g., contaminated filter paper, absorbent materials, disposable labware), use a dedicated five-gallon pail lined with a clear plastic bag. Do not use biohazard bags.[1]

  • Properly Label the Container:

    • Before adding any waste, affix a completed Environmental Health & Safety (EHS) Hazardous Waste Label.[1]

    • The label must include the words "Hazardous Waste."[4][8]

    • Write out the full chemical name: "(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate." Avoid using formulas or abbreviations.[4]

    • List all constituents and their approximate percentages, including solvents.[4]

    • Indicate the relevant hazards (e.g., "Irritant," "Harmful").[8]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[2][4] This prevents the release of vapors and protects against spills.

    • Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[4]

    • The first rinse of any container that held the pure compound must be collected and disposed of as hazardous waste.[1]

Section 4: On-site Storage of Hazardous Waste

Designated Satellite Accumulation Areas (SAAs) are mandated for the safe, temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2][4]

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents. Segregation can be achieved through physical distance or by using secondary containment bins.[2]

  • Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[1]

Section 5: Spill & Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For small spills contained within a chemical fume hood, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.[5][8]

  • Contain and Absorb:

    • Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[2][5]

    • Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste:

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[5]

    • Place all collected material into your designated hazardous waste container for this compound.[8]

  • Decontaminate:

    • Clean the spill area with a suitable decontaminating agent (e.g., a soap and water solution), followed by a final water rinse.[5]

    • All materials used for decontamination (sponges, wipes, etc.) must also be disposed of as hazardous waste.[8]

Section 6: Final Disposal Protocol

The ultimate disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate waste must be conducted by professionals.

Never dispose of this chemical down the drain or in the regular trash. [1][8]

Once your hazardous waste container is 90% full, schedule a pickup with your institution's EHS office or a licensed hazardous waste disposal contractor.[4][8] They are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate waste.

G Disposal Workflow for (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate cluster_prep Preparation & Collection cluster_storage Storage cluster_final Final Disposal cluster_spill Contingency: Spill start Waste Generated container Select Compatible Hazardous Waste Container (e.g., HDPE) [4] start->container label_container Affix Completed Hazardous Waste Label [2] container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) [5] label_container->add_waste store Store in Designated SAA in Secondary Containment [1] add_waste->store segregate Segregate from Incompatibles (Acids, Oxidizers) [8] store->segregate full Container is 90% Full? segregate->full contact_ehs Schedule Pickup with EHS Office [6] full->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal spill_occurs Spill Occurs assess_spill Assess Spill Size & Location [4] spill_occurs->assess_spill cleanup Contain, Absorb, & Collect into Waste Container [5] assess_spill->cleanup Small & Contained contact_ehs_spill Evacuate & Contact EHS (Large Spill) [4] assess_spill->contact_ehs_spill Large or Uncontained

Caption: Decision workflow for handling and disposal of (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate waste.

References

  • Agricultural Marketing Service. (2000, November 29). Morpholine.pdf. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. In PubChem. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • PubMed. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Retrieved from [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Executive Safety Summary Compound Class: Chiral Morpholine Derivative / Primary Amine Primary Hazard: CORROSIVE / SENSITIZER (Inferred from functional groups) Critical Directive: Treat as a high-hazard skin and eye corro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Chiral Morpholine Derivative / Primary Amine Primary Hazard: CORROSIVE / SENSITIZER (Inferred from functional groups) Critical Directive: Treat as a high-hazard skin and eye corrosive.[1] The combination of a lipophilic protecting group (Cbz) and a free primary amine increases the risk of rapid dermal absorption and tissue damage.

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that specific toxicological data (LD50, skin irritation scores) often does not exist for specialized chiral intermediates like (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate . Therefore, we apply Universal Precautions for Novel Organic Amines .

Structural Hazard Analysis:

  • Free Primary Amine (-NH₂): High pH functionality. Causes chemical burns to mucous membranes and eyes. Potential respiratory sensitizer.

  • Morpholine Core: Associated with liver/kidney toxicity in metabolic studies of analogs.

  • Benzyl Carbamate (Cbz) Group: Increases lipophilicity (LogP), facilitating transport across the stratum corneum (skin barrier), potentially carrying the corrosive amine into deeper tissue layers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just "contact" but "permeation" (molecular diffusion through the glove material).

Body AreaRecommended EquipmentMaterial SpecificationRationale (The "Why")
Hand Protection (Standard)Disposable Nitrile (Double-Gloved)Min. Thickness: 0.11 mm (4-5 mil)Nitrile offers fair resistance to amines. Double-gloving creates a sacrificial outer layer. Change immediately upon splash.
Hand Protection (High Risk*)Laminated Film (e.g., Silver Shield®)Multi-layer EVOH/PEHigh Risk = Spills or immersion. Nitrile degrades rapidly against concentrated amines/benzyl derivatives. Laminates offer >4hr breakthrough time.[2]
Eye/Face Chemical Splash Goggles ANSI Z87.1 (Indirect Venting)Safety glasses are insufficient. Amines emit vapors that can bypass glasses, causing corneal hazing (glaucopsia). Goggles seal the eyes.[3]
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpmEngineering controls are superior to masks. If hood is unavailable, use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.
Body Lab Coat + Chemical Apron 100% Cotton or NomexSynthetic blends (polyester) can melt into skin if a reaction exotherms or fire occurs. Apron protects against chest/lap spills.

Operational Protocols

A. Engineering Controls & Setup
  • The "6-Inch Rule": Perform all manipulations at least 6 inches inside the fume hood sash.

  • Static Control: Cbz-protected intermediates are often viscous oils or sticky solids. If solid, use an anti-static gun before weighing to prevent powder dispersal.

  • Decontamination Zone: Pre-soak a paper towel in dilute acetic acid (5%) or citric acid and place it in the hood corner. This serves as a "landing pad" for dirty spatulas, neutralizing the amine immediately.

B. Handling Workflow (Graphviz Visualization)

HandlingWorkflow Start Start: Weighing/Transfer Check Is material Solid or Oil? Start->Check Solid Use Anti-Static Gun Weigh inside Hood Check->Solid Oil Use Positive Displacement Pipette (Viscous) Check->Oil Transfer Transfer to Reaction Vessel Solid->Transfer Oil->Transfer Clean Neutralize Tools on Acidic Landing Pad Transfer->Clean

Figure 1: Operational workflow for handling viscous or solid amine intermediates.

Emergency Response: Spill Protocol

CRITICAL WARNING: Do NOT use water immediately on a concentrated amine spill. The reaction is exothermic (releases heat) and can vaporize the chemical, creating a toxic cloud.

Spill Decision Logic

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 50 mL (In Hood) Assess->Minor Major > 50 mL (Or Outside Hood) Assess->Major Absorb Cover with Dry Sand or Vermiculite Minor->Absorb Do NOT add water Evacuate Evacuate Lab Call EHS Major->Evacuate Collect Scoop into Waste Container Absorb->Collect Decon Wipe surface with 1% Acetic Acid Collect->Decon

Figure 2: Decision tree for spill containment. Note the prohibition of water during the initial absorption phase.

Disposal & Waste Management

Proper segregation prevents unexpected reactions in waste drums.

  • Classification: Segregate as Basic Organic Waste (pH > 7).

  • Compatibility:

    • Do NOT mix with: Acid chlorides, anhydrides, or strong oxidizers (Fire/Explosion risk).

    • Do NOT mix with: Halogenated waste (potential for exothermic reaction depending on other components).

  • Labeling: Clearly mark the tag with "Contains Organic Amines" and "Sensitizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press.[4][5][6]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves.[7]

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data for Amines). Note: Refer to specific manufacturer data for "Benzylamine" and "Morpholine" as surrogate data points.

Sources

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